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  • Product: 4-[(Butylamino)methyl]phenol hydrochloride
  • CAS: 33597-22-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-[(Butylamino)methyl]phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-[(Butylamino)methyl]phenol hydrochloride (CAS 33597-22-7), a substituted phenol derivat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(Butylamino)methyl]phenol hydrochloride (CAS 33597-22-7), a substituted phenol derivative with potential applications in pharmaceutical research and development. While specific data for this compound is limited in publicly available literature, this document synthesizes information from structurally related compounds to offer insights into its physicochemical properties, synthesis, analytical characterization, and potential biological activities. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of aminomethylphenol derivatives.

Introduction

Substituted phenols represent a broad class of organic compounds with diverse applications, ranging from industrial chemicals to pharmacologically active agents. The introduction of an aminomethyl group to a phenol scaffold can significantly modulate its biological activity, influencing its receptor binding affinity, pharmacokinetic profile, and toxicological properties. 4-[(Butylamino)methyl]phenol hydrochloride is one such derivative, and while not extensively studied, its structural motifs suggest potential for biological activity. This guide aims to provide a detailed technical overview by drawing parallels with closely related and better-characterized aminomethylphenols and N-alkylated phenols.

Physicochemical Properties

Table 1: Predicted and Inferred Physicochemical Properties

PropertyPredicted/Inferred ValueRemarks and Supporting Data
Molecular Formula C₁₁H₁₈ClNOBased on the structure of the hydrochloride salt. The free base is C₁₁H₁₇NO.[1]
Molecular Weight 215.72 g/mol Calculated based on the molecular formula.
Appearance White to off-white solidTypical appearance for amine hydrochloride salts.
Melting Point Not availableExpected to be a crystalline solid with a defined melting point.
Solubility Soluble in water and polar organic solventsAmine hydrochlorides are generally more water-soluble than their corresponding free bases.[2]
pKa Not availableThe phenolic hydroxyl group will have an acidic pKa, while the protonated butylamino group will have a pKa in the typical range for secondary ammonium ions.
LogP (predicted) 2.2Predicted for the free base, 4-(butylaminomethyl)phenol, suggesting moderate lipophilicity.[1]

Synthesis and Purification

The synthesis of 4-[(Butylamino)methyl]phenol hydrochloride can be approached through several established synthetic routes for N-alkylated aminophenols. The two most probable methods are the Mannich reaction and reductive amination.

Synthetic Pathways

A. Mannich Reaction: This is a three-component condensation reaction involving a phenol, formaldehyde, and a primary or secondary amine.[3][4][5]

Caption: Mannich reaction pathway for the synthesis of 4-[(Butylamino)methyl]phenol hydrochloride.

Experimental Protocol (General - Mannich Reaction):

  • Iminium Ion Formation: In a suitable solvent (e.g., ethanol or methanol), combine butylamine and formaldehyde (often as an aqueous solution, formalin) and stir at room temperature. The reaction is often acid or base-catalyzed.[4]

  • Reaction with Phenol: To the solution containing the pre-formed iminium ion, add phenol. The reaction mixture is then typically heated to reflux for several hours to promote the electrophilic aromatic substitution.[3]

  • Work-up and Purification: After cooling, the reaction mixture is worked up by extraction. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.[6] The salt is then collected by filtration and dried.

B. Reductive Amination: This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its reduction to the corresponding amine.[7][8][9][10]

Caption: Reductive amination pathway for the synthesis of 4-[(Butylamino)methyl]phenol hydrochloride.

Experimental Protocol (General - Reductive Amination):

  • Imine Formation: Dissolve 4-hydroxybenzaldehyde and butylamine in a suitable solvent (e.g., methanol or ethanol). The mixture is stirred at room temperature to form the corresponding Schiff base (imine).[10]

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture.[10] The reaction is typically exothermic and may require cooling.

  • Work-up and Purification: Once the reduction is complete, the reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography.

  • Salt Formation: The purified 4-[(butylamino)methyl]phenol is converted to its hydrochloride salt as described in the Mannich reaction protocol.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of 4-[(Butylamino)methyl]phenol hydrochloride.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons: Signals in the aromatic region (δ 6.5-7.5 ppm) showing a characteristic splitting pattern for a 1,4-disubstituted benzene ring. - Methylene protons (-CH₂-N): A singlet or a multiplet adjacent to the nitrogen. - Butyl group protons: A series of multiplets corresponding to the -CH₂-CH₂-CH₂-CH₃ chain. - Phenolic proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent. - Amine proton (-NH₂⁺-): A broad singlet, often exchangeable with D₂O.
¹³C NMR - Aromatic carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be downfield. - Methylene carbon (-CH₂-N): A signal in the aliphatic region. - Butyl group carbons: Four distinct signals in the aliphatic region.
FT-IR - O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.[11][12] - N-H stretch (ammonium): A broad band in the region of 2400-3000 cm⁻¹. - C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. - C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.[12] - C-N stretch: A peak in the fingerprint region.
Mass Spectrometry - Molecular Ion Peak (M⁺): The mass spectrum of the free base would show a molecular ion peak corresponding to the exact mass of C₁₁H₁₇NO.[1] - Fragmentation Pattern: Expect fragmentation patterns characteristic of benzylamines and phenols, such as loss of the butyl group or cleavage of the benzylic C-N bond.

Pharmacological Profile (Inferred)

The pharmacological profile of 4-[(Butylamino)methyl]phenol hydrochloride has not been specifically reported. However, based on the activities of structurally related compounds, several potential areas of interest can be proposed.

Potential Biological Activities
  • Anticancer/Cytotoxic Activity: Several studies have demonstrated the cytotoxic effects of aminomethylphenol derivatives against various cancer cell lines.[12][13][14] The mechanism of action may involve the inhibition of key enzymes or the induction of apoptosis.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The presence of the hydroxyl group on the aromatic ring suggests that 4-[(butylamino)methyl]phenol could exhibit radical scavenging activity.[15]

  • Antimicrobial Activity: Some aminomethylphenol derivatives have shown promising antimicrobial activity.

  • Enzyme Inhibition: The aminomethylphenol scaffold is present in molecules that are known to inhibit various enzymes. For instance, some derivatives have been investigated as tyrosinase inhibitors.[14]

Caption: Potential pharmacological activities of 4-[(Butylamino)methyl]phenol hydrochloride based on related compounds.

Experimental Protocols for Pharmacological Screening
  • Cytotoxicity Assay (MTT Assay):

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-72 hours.

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability.[11]

  • Antioxidant Assay (DPPH Radical Scavenging):

    • Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent.

    • Mix different concentrations of the test compound with the DPPH solution.

    • Measure the decrease in absorbance at a specific wavelength after a set incubation time to determine the radical scavenging activity.

Toxicology and Safety

No specific toxicological data for 4-[(Butylamino)methyl]phenol hydrochloride is available. The following information is based on the general toxicity of substituted phenols and related compounds.

  • General Hazards: Phenolic compounds can be corrosive and cause skin and eye irritation.[16][17] Inhalation may cause respiratory tract irritation.

  • Potential for Cytotoxicity: As discussed in the pharmacology section, aminomethylphenols have demonstrated cytotoxicity in vitro.[12][13][14]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. A comprehensive risk assessment should be conducted before any handling or experimentation.

Conclusion

4-[(Butylamino)methyl]phenol hydrochloride is a compound with potential for further investigation in the field of drug discovery. While specific data is scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from structurally related molecules. Further research is warranted to elucidate the specific properties and activities of this compound to fully assess its therapeutic potential.

References

  • Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 229-232.
  • A Comparative Analysis of the Biological Activities of 3-(Aminomethyl)phenol and Its Isomers. Benchchem.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived
  • A Comparative Guide to the Structural Elucidation of 2-(Aminomethyl)-4-methylphenol Hydrochloride. Benchchem.
  • 4-(Butylamino)phenol for Research|High-Purity. Benchchem.
  • Characterization of the Preclinical Pharmacology of the New 2-Aminomethylphenol, JPC-3210, for Malaria Tre
  • Preparation of 2,6-di-tert-butyl-4-(3-hydroxymethylphenylamino)phenol hydrochloride.
  • Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. (1998). PubMed.
  • 3-(Aminomethyl)phenol hydrochloride. Fluorochem.
  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem.
  • Synthetic applications of biologically important Mannich bases: An updated review. (2023).
  • (PDF) Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line. (2025).
  • 4-(aminomethyl)phenol hydrochloride | 1004-23-5. Sigma-Aldrich.
  • 4-[(butylamino)methyl]phenol hydrochloride (C11H17NO). PubChemLite.
  • Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. (2019). PubMed.
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
  • 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. NIST WebBook.
  • US8496716B2 - Method for producing Mannich adducts that contain polyisobutylene phenol.
  • ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives.
  • EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • Chemical Properties of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. Cheméo.
  • p-Butylaminophenol hydrochloride | C10H16ClNO | CID 129718817. PubChem.
  • Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)
  • SAFETY D
  • Safety d
  • Synthesis and antitumor activity of 4-aminomethylthioxanthenone and 5-aminomethylbenzothiopyranoindazole deriv
  • (PDF) Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. (2020).
  • Electronic Supplementary Inform
  • 13269-15-3|3-(Aminomethyl)phenol hydrochloride|BLD Pharm.
  • 2-(Aminomethyl)phenol | C7H9NO | CID 70267. PubChem.
  • Application Note – Reductive Amin
  • 4-(BUTYLAMINO)PHENOL. gsrs.
  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol; sulfuric acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • SAFETY D
  • SAFETY D
  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Mass spectrum and fragmentation scheme of 4‑ethylphenol, derivatised with BSTFA.
  • Formation of butylamine in the reductive amination of butyraldehyde...
  • SAFETY D
  • 4-(2-Butyl)phenol(99-71-8) 1H NMR spectrum. ChemicalBook.
  • 4-Butylphenol(1638-22-8) 1H NMR spectrum. ChemicalBook.
  • 4-(butylamino)phenol (C10H15NO). PubChemLite.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023).
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica.
  • How to read NMR spectra from the basics (chemical shift, integration r
  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. doc brown's advanced organic chemistry revision notes.
  • NMR Spectroscopy. MSU chemistry.

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Exploratory

Phenolic Mannich Base Derivatives: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction Phenolic Mannich base derivatives represent a versatile and highly significant class of organic compounds that have garnered substantial intere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic Mannich base derivatives represent a versatile and highly significant class of organic compounds that have garnered substantial interest in medicinal chemistry and drug design.[1][2] These compounds are synthesized through the Mannich reaction, a classic three-component condensation involving a phenol, an aldehyde (typically formaldehyde), and a primary or secondary amine.[3][4] The resulting aminomethylation of the phenol ring introduces a key structural motif that can profoundly influence the molecule's physicochemical properties and biological activity.[5] The introduction of an aminoalkyl group often enhances water solubility and bioavailability, crucial parameters for drug development.[5][6] This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse biological activities of phenolic Mannich base derivatives, offering valuable insights for researchers in the field.

The Mannich Reaction with Phenols: A Historical and Mechanistic Overview

The foundation of this class of compounds lies in the Mannich reaction, a cornerstone of organic synthesis. While Carl Mannich generalized the reaction in 1912, a precursor, the Betti reaction, was discovered in 1900 by Mario Betti, who observed the condensation of 2-naphthol with benzaldehyde and ammonia.[3] The Mannich reaction, in its broader sense, involves the aminoalkylation of a compound containing an active hydrogen atom.[3][4] In the case of phenols, the electron-rich aromatic ring, activated by the hydroxyl group, acts as the nucleophile.[3]

The reaction mechanism proceeds in two main stages:

  • Formation of an Iminium Ion: The reaction is typically initiated by the formation of a highly reactive electrophilic iminium ion from the condensation of the aldehyde (e.g., formaldehyde) and a secondary amine.[3]

  • Electrophilic Aromatic Substitution: The phenolic ring then attacks the iminium ion, leading to the substitution of a hydrogen atom on the ring with an aminomethyl group.[3] This substitution typically occurs at the ortho and para positions relative to the hydroxyl group, with the regioselectivity influenced by reaction conditions and steric factors.[3]

Synthesis and Characterization of Phenolic Mannich Bases

The synthesis of phenolic Mannich bases is a versatile process that allows for the introduction of a wide variety of aminoalkyl groups onto a phenolic scaffold. This structural diversity is a key reason for the broad range of biological activities observed in this class of compounds.

General Synthetic Protocol

A typical synthesis involves the reaction of a phenol, formaldehyde (or another suitable aldehyde), and a primary or secondary amine in a suitable solvent, often with heating. The reaction can be carried out under various conditions, including conventional heating, microwave irradiation, or using catalysts to improve yields and reaction times.[4]

Experimental Protocol: Synthesis of a Representative Phenolic Mannich Base

This protocol describes the synthesis of a simple phenolic Mannich base, 2-(morpholinomethyl)phenol, as an illustrative example.

Materials:

  • Phenol

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) in ethanol.

  • To this solution, add morpholine (1 equivalent) and formaldehyde solution (1.1 equivalents) sequentially while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture with dilute HCl to a pH of approximately 2.

  • Wash the acidic solution with dichloromethane to remove any unreacted phenol.

  • Basify the aqueous layer with a dilute NaOH solution to a pH of approximately 10 to precipitate the product.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure phenolic Mannich base.

Characterization:

The structure of the synthesized compound should be confirmed using spectroscopic techniques such as:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the phenol and C-N stretching of the amine.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the position of the aminomethyl group on the phenolic ring.[7]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[8]

Visualization of the General Synthesis Scheme

Synthesis_Scheme Phenol Phenol Mannich_Base Phenolic Mannich Base Phenol->Mannich_Base + Iminium Ion (Electrophilic Substitution) Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion + Amine Amine Primary or Secondary Amine Iminium_Ion->Mannich_Base Water H₂O

Caption: General synthesis of a phenolic Mannich base.

Diverse Biological Activities of Phenolic Mannich Bases

Phenolic Mannich base derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug discovery and development.[2][9] The introduction of the aminoalkyl moiety can modulate the parent phenol's activity, often leading to enhanced potency and improved pharmacokinetic properties.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of phenolic Mannich bases.[1][6] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast, lung, colon, and leukemia cell lines.[1] For instance, certain phenolic Mannich bases of flavonoids have shown notable cytotoxicity against tumor cells.[10] Similarly, derivatives of chalcones and other natural products have been modified via the Mannich reaction to produce potent anticancer agents.[1][11] The proposed mechanisms of action often involve the induction of apoptosis through the activation of caspases.[1]

Visualization of a Potential Anticancer Mechanism

Anticancer_Mechanism Mannich_Base Phenolic Mannich Base Cancer_Cell Cancer Cell Mannich_Base->Cancer_Cell Enters Cell Caspase_Activation Caspase Activation Cancer_Cell->Caspase_Activation Induces Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Leads to

Caption: Simplified pathway of apoptosis induction by a phenolic Mannich base.

Antibacterial and Antifungal Activity

Phenolic Mannich bases have also emerged as promising antimicrobial agents.[8][12] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][13] For example, some derivatives have demonstrated excellent activity against Pseudomonas aeruginosa and Aspergillus niger.[8] The mode of action is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes. The introduction of specific substituents, such as nitro or trifluoromethyl groups, has been shown to enhance the antibacterial properties of these compounds.[13]

Experimental Protocol: Antimicrobial Susceptibility Testing

This protocol outlines a standard method for evaluating the antimicrobial activity of phenolic Mannich base derivatives.

Materials:

  • Synthesized phenolic Mannich base compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile paper discs

  • Standard antibiotic and antifungal discs (for comparison)

  • Incubator

Procedure (Disc Diffusion Method):

  • Prepare sterile agar plates.

  • Prepare standardized microbial suspensions.

  • Evenly spread the microbial suspension onto the surface of the agar plates.

  • Impregnate sterile paper discs with known concentrations of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO).

  • Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, onto the inoculated agar plates.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each disc. The size of the zone indicates the antimicrobial activity of the compound.

Visualization of the Antimicrobial Assay Workflow

Antimicrobial_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Agar_Plates Prepare Agar Plates Inoculation Inoculate Plates Agar_Plates->Inoculation Microbial_Suspension Prepare Microbial Suspension Microbial_Suspension->Inoculation Compound_Discs Prepare Compound -Impregnated Discs Disc_Placement Place Discs on Agar Compound_Discs->Disc_Placement Inoculation->Disc_Placement Incubation Incubate Plates Disc_Placement->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones

Caption: Workflow for antimicrobial susceptibility testing.

Antioxidant Activity

Many phenolic compounds are known for their antioxidant properties, and their Mannich base derivatives often retain or even exhibit enhanced antioxidant activity.[14][15][16] This activity is typically attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals.[15] The introduction of the aminomethyl group can influence the electronic properties of the phenol, thereby affecting its radical scavenging capacity.[14]

Other Biological Activities

Beyond the activities mentioned above, phenolic Mannich bases have been investigated for a wide range of other pharmacological effects, including:

  • Anti-inflammatory activity [9]

  • Anticonvulsant activity [17]

  • Enzyme inhibition , such as against α-glucosidase, aldose reductase, and carbonic anhydrase[18][19][20][21]

  • Antiviral activity [18]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective phenolic Mannich base derivatives. Key structural features that influence biological activity include:

  • The nature of the phenolic core: The substitution pattern and electronic properties of the phenol ring can significantly impact activity.

  • The amine component: The type of amine (primary, secondary, cyclic, acyclic) used in the Mannich reaction can affect the compound's lipophilicity, basicity, and steric bulk, all of which can influence its interaction with biological targets.[15]

  • The position of the aminomethyl group: The regiochemistry of the aminomethylation (ortho vs. para) can also play a role in determining the biological profile of the derivative.

Conclusion and Future Perspectives

Phenolic Mannich base derivatives represent a rich and diverse class of compounds with significant therapeutic potential. The versatility of the Mannich reaction allows for the creation of large libraries of these compounds for biological screening. Future research in this area will likely focus on:

  • The development of more efficient and stereoselective synthetic methods.[22][23]

  • In-depth mechanistic studies to elucidate the precise molecular targets of these compounds.

  • The use of computational methods, such as molecular docking, to guide the design of new derivatives with improved activity and selectivity.[18][20]

  • The exploration of these compounds for new therapeutic applications.

The continued investigation of phenolic Mannich bases holds great promise for the discovery of novel drug candidates to address a wide range of human diseases.

References

  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History - Benchchem. (n.d.).
  • Phenolic Mannich bases of flavonoids with anticancer activity. - ResearchGate. (n.d.).
  • Synthesis and characterization of some antimicrobial phenolic Mannich bases. (2017, July 15).
  • Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies - ResearchGate. (2026, February 13).
  • Mannich bases in medicinal chemistry and drug design - PMC - NIH. (n.d.).
  • Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. (2021, November 29).
  • Synthesis of some Mannich base derivatives and their antimicrobial activity study. (2011, December 1).
  • Mannich reaction: A versatile and convenient approach to bioactive skeletons - Indian Academy of Sciences. (n.d.).
  • Increased antibacterial properties of indoline-derived phenolic Mannich bases - PubMed. (2021, August 5).
  • Anticancer Activity of Mannich Bases: A Review of Recent Literature - ResearchGate. (n.d.).
  • brief examination of the antimicrobial activity of phenolic mannich bases derived from butylated hydroxyanisole - Semantic Scholar. (2019, December 20).
  • Recent advances in biological applications of mannich bases — An overview. (n.d.).
  • SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID - Rasayan Journal of Chemistry. (n.d.).
  • Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II - Taylor & Francis. (2012, September 20).
  • Synthetic applications of biologically important Mannich bases: An updated review. (2023, March 2).
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer | Journal of Medicinal Chemistry - ACS Publications. (2022, May 25).
  • Synthesis and Free Radical-Scavenging Activities of Di-Mannich Bases of Cyclovalone Derivatives - Oriental Journal of Chemistry. (2017, December 18).
  • Antioxidant properties of Mannich bases - PubMed. (2012, October 15).
  • Review on Synthesis of N-Mannich Base Derivatives of Anticonvulsant Drugs - IJPPR. (2021, June 15).
  • Development of phenolic Mannich bases as α-glucosidase and aldose reductase inhibitors: In vitro and in silico approaches for managing diabetes mellitus and its complications - PubMed. (2025, October 1).
  • Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. (2022, December 30).
  • Recent advances and prospects in the Zn-catalysed Mannich reaction - RSC Publishing. (2021, March 1).
  • Application of the Mannich reaction in the structural modification of natural products - PMC. (2023, July 14).
  • Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023, November 9).
  • Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II - PubMed. (2012, September 20).
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.).
  • Mannich reaction mechanism for phenols. | Download Scientific Diagram - ResearchGate. (n.d.).

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Foundational

An In-depth Technical Guide to the Core Structural Differences Between 4-[(Butylamino)methyl]phenol and Bamethan

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of pharmaceutical research, precise molecular architecture dictates function. This guide provides a definitive anal...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical research, precise molecular architecture dictates function. This guide provides a definitive analysis of two structurally related phenolic amines: 4-[(Butylamino)methyl]phenol and Bamethan. While their names suggest a close relationship, a critical distinction in their chemical scaffold—the presence of a β-hydroxyl group on the ethyl linker in Bamethan—imparts profoundly different physicochemical, stereochemical, and pharmacological properties. Bamethan, known chemically as 4-[2-(butylamino)-1-hydroxyethyl]phenol, is a recognized β-adrenergic agonist and vasodilator, while 4-[(Butylamino)methyl]phenol lacks this specific bioactivity due to its simpler structure.[1] This whitepaper will dissect these differences through detailed structural elucidation, an examination of the resulting chemical behaviors, and a review of analytical methodologies for their unambiguous differentiation, providing researchers with the foundational knowledge required for informed investigation and development.

Chapter 1: Unambiguous Structural Elucidation

A foundational understanding of the distinct molecular topographies of 4-[(Butylamino)methyl]phenol and Bamethan is paramount. Though both are derivatives of 4-aminophenol, a seemingly minor variation in the linker between the phenol ring and the butylamino moiety is the crux of their divergent identities.

The Structure of 4-[(Butylamino)methyl]phenol

4-[(Butylamino)methyl]phenol is a Mannich base characterized by a butylamino group linked to a phenol ring via a single methylene (-CH₂) bridge at the para position. This results in a flexible and achiral molecule.

  • Molecular Formula: C₁₁H₁₇NO

  • Key Features:

    • Phenolic hydroxyl group.

    • Secondary amine.

    • Methylene bridge.

    • Absence of a chiral center.

The Structure of Bamethan

Bamethan, with the IUPAC name 4-[2-(butylamino)-1-hydroxyethyl]phenol, belongs to the phenylethanolamine class of compounds.[1][2] Its defining feature is a 1-hydroxyethyl linker connecting the phenol ring to the butylamino group.

  • Molecular Formula: C₁₂H₁₉NO₂[1][2]

  • Key Features:

    • Phenolic hydroxyl group.

    • Secondary amine.

    • Secondary alcohol (β-hydroxyl) group.

    • A stereocenter at the carbon bearing the hydroxyl group.

Head-to-Head Structural Comparison

The critical point of divergence is the linker attached to the phenolic ring. This single-atom difference (an oxygen atom in the hydroxyl group) and the extended carbon chain create a cascade of chemical and biological consequences.

Feature4-[(Butylamino)methyl]phenolBamethan
IUPAC Name 4-[(Butylamino)methyl]phenol4-[2-(butylamino)-1-hydroxyethyl]phenol[1]
Molecular Formula C₁₁H₁₇NOC₁₂H₁₉NO₂[1]
Molecular Weight 179.26 g/mol 209.28 g/mol [1][2]
CAS Number 103-62-83703-79-5 (free base)[1][2]
Key Linker Group Methylene (-CH₂)1-Hydroxyethyl [-CH(OH)CH₂-]
Chirality AchiralChiral (one stereocenter)
Drug Class Not a recognized drugVasodilator, β-adrenergic agonist[1]

Chapter 2: Physicochemical Consequences of the Structural Divergence

The introduction of the β-hydroxyl group in Bamethan is not a trivial substitution. It fundamentally alters the molecule's electronic and steric landscape, leading to significant differences in its physical and chemical properties.

Stereoisomerism in Bamethan

The most profound consequence of the -CH(OH)- group is the creation of a chiral center. This means Bamethan exists as a pair of enantiomers: (R)-Bamethan and (S)-Bamethan. Commercially, Bamethan is often supplied as a racemate (a 1:1 mixture of both enantiomers). This is critically important in drug development, as enantiomers frequently exhibit different pharmacological activities and metabolic profiles. In contrast, 4-[(Butylamino)methyl]phenol is achiral and does not exhibit stereoisomerism.

Impact on Polarity and Reactivity

The additional hydroxyl group in Bamethan increases its polarity compared to 4-[(Butylamino)methyl]phenol. This has direct implications for:

  • Solubility: Bamethan is expected to have higher solubility in polar protic solvents (like water and ethanol) due to the additional site for hydrogen bonding.

  • Reactivity: The secondary alcohol in Bamethan can undergo reactions typical of alcohols, such as oxidation to a ketone or esterification, which are not possible for 4-[(Butylamino)methyl]phenol.

Spectroscopic Differentiation

The structural differences give rise to distinct spectroscopic fingerprints, allowing for their unambiguous identification.

  • ¹H-NMR Spectroscopy:

    • Bamethan: Will show a characteristic signal for the proton on the carbon bearing the hydroxyl group (-CH(OH)-), typically a doublet of doublets or a multiplet around 4.5-5.0 ppm. The adjacent methylene protons (-CH₂-N) will also be diastereotopic, potentially leading to more complex splitting patterns.

    • 4-[(Butylamino)methyl]phenol: Will display a sharp singlet for the bridging methylene protons (Ar-CH₂-N) around 3.6-3.8 ppm.

  • ¹³C-NMR Spectroscopy:

    • Bamethan: A signal for the hydroxyl-bearing carbon (-CH(OH)-) will be present in the 65-75 ppm range.

    • 4-[(Butylamino)methyl]phenol: Lacks a signal in the secondary alcohol region but will show a signal for the bridging methylene carbon (Ar-CH₂-N) around 50-60 ppm.

  • Mass Spectrometry (MS):

    • The molecular ions will differ by 30 Da (C₁₂H₁₉NO₂ vs. C₁₁H₁₇NO).

    • Bamethan: Undergoes a characteristic fragmentation pattern involving the cleavage alpha to the hydroxyl group, leading to a prominent fragment ion from the loss of the butylamino-ethyl side chain.

    • 4-[(Butylamino)methyl]phenol: Fragmentation will be dominated by cleavage at the benzylic position, resulting in a characteristic tropylium-like ion or fragments from the loss of the butylamino group.

  • Infrared (IR) Spectroscopy: Both compounds will show broad O-H and N-H stretching bands. However, the C-O stretch from the secondary alcohol in Bamethan will appear as a distinct, strong band around 1050-1150 cm⁻¹, which will be absent in the spectrum of 4-[(Butylamino)methyl]phenol.

Chapter 3: Synthesis and Mechanistic Pathways

The synthetic strategies for these two molecules are dictated by their distinct functional groups.

Synthesis of 4-[(Butylamino)methyl]phenol

This compound is typically synthesized via the Mannich reaction . This is a classic aminomethylation reaction involving three components:

  • An active hydrogen compound (phenol).

  • Formaldehyde.

  • A primary or secondary amine (butylamine).

The reaction proceeds by forming an Eschenmoser-like salt intermediate from formaldehyde and butylamine, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring, primarily at the ortho and para positions. Careful control of stoichiometry and reaction conditions is required to favor the desired para-substituted product.

Synthesis of Bamethan

The synthesis of Bamethan is more complex and often starts with a protected 4-hydroxyphenacyl halide. A common route involves:

  • Acylation: Friedel-Crafts acylation of a protected phenol (e.g., anisole) with chloroacetyl chloride to form an α-chloro ketone.

  • Amination: Substitution of the chloride with butylamine to form an α-aminoketone.

  • Reduction: Stereoselective or non-selective reduction of the ketone to the secondary alcohol using a reducing agent like sodium borohydride (NaBH₄).

  • Deprotection: Removal of the protecting group on the phenolic hydroxyl (if used).

Diagram: Comparative Synthetic Workflows

G cluster_0 Synthesis of 4-[(Butylamino)methyl]phenol (Mannich Reaction) cluster_1 Synthesis of Bamethan a1 Phenol a4 Aminomethylation a1->a4 a2 Formaldehyde a2->a4 a3 Butylamine a3->a4 a5 4-[(Butylamino)methyl]phenol a4->a5 b1 4-Hydroxyacetophenone b2 Halogenation b1->b2 b3 α-Halo Ketone Intermediate b2->b3 b4 Amination (w/ Butylamine) b3->b4 b5 α-Aminoketone b4->b5 b6 Reduction (e.g., NaBH4) b5->b6 b7 Bamethan b6->b7

Caption: High-level comparison of synthetic pathways.

Chapter 4: Pharmacological and Biological Implications

The structural divergence directly translates into different biological activities.

Bamethan: A Phenylethanolamine Vasodilator

Bamethan is classified as a peripheral vasodilator.[3][4] Its mechanism of action is consistent with other phenylethanolamines like isoproterenol and salbutamol. The key structure-activity relationship (SAR) features for this class are:

  • The 4-hydroxyl group on the phenyl ring.

  • The β-hydroxyl group on the side chain.

  • The secondary amine .

These features allow Bamethan to act as a β-adrenergic receptor agonist . Binding to these receptors, particularly β₂ receptors on the smooth muscle of blood vessels, activates a G-protein signaling cascade.

Bamethan Signaling Pathway

G Bamethan Bamethan Receptor β2-Adrenergic Receptor Bamethan->Receptor G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ATP → cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK Myosin Light Chain Kinase (MLCK) Inhibition PKA->MLCK (Phosphorylation) Relax Smooth Muscle Relaxation (Vasodilation) MLCK->Relax

Caption: Simplified signaling cascade for Bamethan-induced vasodilation.

Predicted Activity of 4-[(Butylamino)methyl]phenol

Lacking the critical β-hydroxyl group, 4-[(Butylamino)methyl]phenol is not expected to be a potent β-adrenergic agonist. Its structure is more akin to other phenolic compounds known to interact with different biological targets. For example, some 4-substituted phenols are known to be inhibitors of the enzyme tyrosinase, which is involved in melanin synthesis.[5] It may also possess general antioxidant properties due to the phenolic hydroxyl group, which can scavenge free radicals. However, it is not used therapeutically and its pharmacology is not well-characterized.

Chapter 5: Analytical Protocols for Differentiation

For quality control and research purposes, robust analytical methods are required to distinguish between these two compounds and quantify their purity.

Protocol: High-Performance Liquid Chromatography (HPLC)

This method is ideal for separating the two compounds based on their polarity difference.

  • Objective: To achieve baseline separation of Bamethan and 4-[(Butylamino)methyl]phenol.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The non-polar stationary phase will retain the less polar 4-[(Butylamino)methyl]phenol longer.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0). A typical ratio would be 30:70 (Acetonitrile:Buffer). The acidic pH ensures both amines are protonated and well-behaved chromatographically.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 275 nm, where the phenol chromophore absorbs.

    • Sample Preparation: Dissolve samples in the mobile phase to a concentration of ~0.1 mg/mL.

  • Expected Outcome: Bamethan, being more polar due to the extra hydroxyl group, will elute earlier than the more non-polar 4-[(Butylamino)methyl]phenol.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides excellent separation and structural confirmation through mass fragmentation patterns.

  • Objective: To separate and identify the two compounds, often after derivatization.

  • Methodology:

    • Derivatization (Mandatory): The polar -OH and -NH groups make these compounds non-volatile. They must be derivatized before GC analysis. A common method is silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), which converts the active hydrogens to -Si(CH₃)₃ groups.

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range m/z 50-500.

  • Expected Outcome: The derivatized compounds will separate based on their boiling points. The resulting mass spectra will be distinct and can be matched against a library or interpreted based on known fragmentation rules for TMS-derivatized phenylethanolamines and benzylamines.

Diagram: Analytical Differentiation Workflow

G cluster_results Data Interpretation Sample Unknown Sample (Mixture or Pure) HPLC HPLC Analysis (C18 Column) Sample->HPLC GCMS_prep Derivatization (Silylation) Sample->GCMS_prep NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR HPLC_res Retention Time: Bamethan < 4-[(...)]phenol HPLC->HPLC_res GCMS GC-MS Analysis (DB-5 Column) GCMS_prep->GCMS GCMS_res Distinct Mass Spectra: Molecular Ion & Fragments GCMS->GCMS_res NMR_res Unique Chemical Shifts: -CH(OH)- vs. -CH2- NMR->NMR_res Final_ID Unambiguous Identification

Sources

Exploratory

p-Hydroxybenzylamine Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary This technical guide analyzes the medicinal chemistry of p-hydroxybenzylamine (pHBA) derivatives, a scaffold structurally distinct from its more famous cousin, the vanillyl (3-methoxy-4-hydroxybenzyl) g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry of p-hydroxybenzylamine (pHBA) derivatives, a scaffold structurally distinct from its more famous cousin, the vanillyl (3-methoxy-4-hydroxybenzyl) group found in capsaicin. While vanillyl derivatives dominate the landscape of TRPV1 agonists, pHBA derivatives offer a unique pharmacological profile: they often retain antioxidant and anti-inflammatory properties while significantly reducing or eliminating the pungency and neurotoxicity associated with strong TRPV1 activation. This guide explores the synthesis, structure-activity relationships (SAR), and therapeutic potential of pHBA derivatives, focusing on their role as non-pungent capsaicin analogs and neuroprotective agents.

The Pharmacophore: Structural Logic & Bioisosterism

The p-hydroxybenzylamine moiety (HO-C6H4-CH2-NH-) serves as a versatile pharmacophore. Its medicinal value stems from its ability to mimic catecholamines and vanilloids while lacking the specific electronic features required for high-affinity TRPV1 activation (pungency).

Structural Comparison: The "Pungency Switch"

The primary distinction between Capsaicin (pungent) and N-(4-hydroxybenzyl)amides (non-pungent) lies in the 3-methoxy group.

FeatureVanillyl Group (Capsaicin)p-Hydroxybenzyl Group (pHBA)
Structure 3-Methoxy-4-hydroxybenzyl4-Hydroxybenzyl
TRPV1 Binding High affinity (H-bond acceptor at 3-pos)Low affinity / Antagonist / Partial Agonist
Pungency High (Scoville: ~16,000,000)Negligible / Non-pungent
Metabolism Rapid Phase I (O-demethylation)Direct Phase II (Glucuronidation/Sulfation)
Redox Activity Phenolic antioxidantPhenolic antioxidant (often higher stability)

Medicinal Implication: By removing the 3-methoxy group, researchers can decouple the therapeutic effects (antioxidant, anti-inflammatory, metabolic modulation) from the pain-inducing pungency. This makes pHBA derivatives ideal candidates for chronic conditions like neuropathic pain or neurodegeneration where patient compliance is limited by the burning sensation of vanilloids.

Synthetic Strategies

Accessing pHBA derivatives typically involves two primary disconnection strategies: Reductive Amination and Acylation .

Route A: Reductive Amination (General)

Used for creating secondary and tertiary amines (e.g., N-alkyl derivatives).

  • Precursors: 4-Hydroxybenzaldehyde + Primary Amine.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or NaBH4.

  • Mechanism: Formation of an imine intermediate followed by irreversible reduction.

  • Advantage: Mild conditions, tolerates various functional groups.

Route B: Acylation (Amide Coupling)

Used for creating "Capsaicinoids" and lipophilic amides.

  • Precursors: 4-Hydroxybenzylamine (HCl salt) + Carboxylic Acid / Acyl Chloride.

  • Coupling Agents: EDC/HOBt, HATU, or DCC.

  • Advantage: High yields, essential for synthesizing fatty acid amide hydrolase (FAAH) inhibitors.

Detailed Experimental Protocol

Case Study: Synthesis of N-(4-Hydroxybenzyl)palmitamide

This molecule is a lipophilic pHBA derivative investigated for its potential to modulate membrane fluidity and endocannabinoid signaling without the pungency of capsaicin.

Objective: Synthesize N-(4-hydroxybenzyl)palmitamide via acyl chloride coupling.

Reagents & Materials
  • 4-Hydroxybenzylamine hydrochloride (CAS: 696-60-6)

  • Palmitoyl chloride (CAS: 112-67-4)

  • Triethylamine (Et3N) (Base)

  • Tetrahydrofuran (THF) (Anhydrous solvent)

  • Dichloromethane (DCM) (Extraction)

  • 1M Hydrochloric Acid (HCl)

  • Sodium bicarbonate (saturated solution)

Step-by-Step Methodology
  • Preparation of Amine Solution:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Hydroxybenzylamine HCl (1.0 eq, 5.0 mmol, ~0.80 g) in anhydrous THF (20 mL).

    • Add Triethylamine (2.5 eq, 12.5 mmol, ~1.75 mL) dropwise. The solution may become cloudy as triethylamine hydrochloride begins to form. Stir for 15 minutes at 0°C (ice bath) to ensure free amine formation.

  • Acylation Reaction:

    • Dilute Palmitoyl chloride (1.1 eq, 5.5 mmol, ~1.51 g) in anhydrous THF (5 mL).

    • Add the acyl chloride solution dropwise to the amine mixture at 0°C over 10 minutes.

    • Causality: Slow addition prevents localized overheating and di-acylation (esterification of the phenol). The phenolic hydroxyl is less nucleophilic than the primary amine, but keeping the temperature low ensures chemoselectivity for the amide.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Monitor via TLC (Mobile phase: 5% Methanol in DCM). The starting amine (polar, stays at baseline) should disappear, and a new less polar spot (product) should appear.

  • Work-up:

    • Quench the reaction with water (10 mL).

    • Evaporate the THF under reduced pressure.

    • Dissolve the residue in DCM (50 mL) and transfer to a separatory funnel.

    • Wash sequentially with:

      • 1M HCl (2 x 20 mL) – Removes unreacted amine and Et3N.

      • Sat. NaHCO3 (2 x 20 mL) – Neutralizes acid and removes palmitic acid byproducts.

      • Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

    • Yield Expectation: 75–85% as a white waxy solid.

Medicinal Applications & Mechanism of Action[1][2]

Neuroprotection & Antioxidant Activity

Unlike standard antioxidants that function stochastically, hydroxybenzylamines often exhibit targeted scavenging.

  • Mechanism: The phenolic moiety acts as a radical scavenger (Hydrogen Atom Transfer - HAT).

  • Reactive Carbonyl Scavenging: Similar to 2-HOBA (Salicylamine), 4-HOBA derivatives can scavenge isolevuglandins (IsoLGs), which are highly reactive products of lipid peroxidation that modify proteins and DNA. This prevents downstream neurotoxic cascades in Alzheimer's and hypertension models.

TRPV1 and Endocannabinoid Modulation

While pHBA derivatives are poor TRPV1 agonists, they often interact with the "extended" endocannabinoid system (the "endocannabinoidome").

  • FAAH Inhibition: Long-chain N-acyl derivatives (like the palmitamide synthesized above) can act as substrate mimics for Fatty Acid Amide Hydrolase (FAAH).

  • Entourage Effect: By inhibiting FAAH, they increase the local concentration of Anandamide (AEA), indirectly activating cannabinoid receptors (CB1/CB2) and TRPV1, providing analgesia without direct receptor desensitization/burning.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways between Capsaicin (Vanillyl) and N-Palmitoyl-4-Hydroxybenzylamine (pHBA derivative).

TRPV1_Signaling Capsaicin Capsaicin (Vanillyl Agonist) TRPV1 TRPV1 Channel (Nociceptor) Capsaicin->TRPV1 Direct Activation pHBA_Deriv N-Palmitoyl-pHBA (Non-Pungent) pHBA_Deriv->TRPV1 Weak/No Binding FAAH FAAH Enzyme pHBA_Deriv->FAAH Inhibition AEA Endogenous Anandamide (AEA) pHBA_Deriv->AEA Increases Levels (Entourage Effect) Ca_Influx Massive Ca2+ Influx TRPV1->Ca_Influx Channel Opening FAAH->AEA Degrades SubstanceP Substance P Release (Neurogenic Inflammation) Ca_Influx->SubstanceP Desensitization Receptor Desensitization (Analgesia) Ca_Influx->Desensitization Prolonged Exposure Pain Burning Pain / Pungency SubstanceP->Pain AEA->TRPV1 Mild Activation CB1 CB1 Receptor (Analgesia) AEA->CB1 Activation CB1->Desensitization Pain Relief

Caption: Divergent signaling: Capsaicin directly activates TRPV1 causing pain, while pHBA derivatives modulate the system indirectly via FAAH inhibition and the endocannabinoid "entourage effect".

References

  • Ambeed. (2024). 4-Hydroxybenzylamine: Chemical Properties and Applications.Link

  • National Institutes of Health (NIH). (2020). Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine (2-HOBA) and its structural isomers.Link

  • Frontiers in Physiology. (2020). Endogenous and Exogenous Vanilloids Evoke Disparate TRPV1 Activation.[1]Link

  • MDPI Molecules. (2022). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates and their Antioxidant Activity.Link

  • Journal of Medicinal Chemistry. (2018). Structure-Activity Relationships of Non-Pungent Capsaicin Analogs.Link

Sources

Foundational

Thermodynamic Properties of Secondary Amine Hydrochloride Salts: A Guide to Solid-State Characterization

Topic: Thermodynamic Properties of Secondary Amine Hydrochloride Salts Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary In pha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Properties of Secondary Amine Hydrochloride Salts Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the selection of a counterion is a critical decision that dictates the bioavailability, stability, and manufacturability of an Active Pharmaceutical Ingredient (API). Secondary amine hydrochloride salts represent a ubiquitous class of API salts due to the favorable pKa of the secondary amine moiety (typically 10–11) and the physiological acceptability of the chloride anion.

However, these salts present unique thermodynamic challenges. Unlike quaternary ammonium salts, secondary amine hydrochlorides possess protons capable of strong hydrogen bonding (


), creating complex crystal lattice networks. This guide provides an in-depth analysis of the thermodynamic architecture of these salts, offering field-proven protocols for their characterization.

Theoretical Framework: The Lattice Energy Landscape

To understand the solubility and melting behavior of secondary amine HCl salts, one must deconstruct the Born-Haber Cycle applied to solution thermodynamics. The solubility is not merely a function of solvent interaction but a competition between the crystal lattice energy (


) and the solvation enthalpy (

).[1]
The Hydrogen Bonding Network

In secondary amine salts (


), the chloride ion acts as a multi-dentate acceptor. The lattice energy is dominated by:
  • Coulombic Interactions: Electrostatic attraction between the ammonium cation and chloride anion.

  • Hydrogen Bonding: The

    
     moiety donates two hydrogen bonds. The directionality of these bonds often dictates the crystal packing, leading to specific "odd-even" effects in alkyl chain derivatives.
    
Thermodynamic Cycle of Solubilization

The Gibbs free energy of solution (


) is derived from the summation of the energy required to break the lattice and the energy released upon solvation.


Where


 is the Gibbs energy of sublimation (lattice breaking) and 

is the Gibbs energy of hydration.

ThermodynamicCycle Solid Solid Salt (Crystal Lattice) R2NH2+ Cl-(s) Gas Gaseous Ions R2NH2+(g) + Cl-(g) Solid->Gas Lattice Energy (Endothermic) Solution Solvated Ions R2NH2+(aq) + Cl-(aq) Solid->Solution Enthalpy of Solution (ΔH_sol) Gas->Solution Solvation Energy (Exothermic)

Figure 1: The Born-Haber thermodynamic cycle illustrating the energetic barriers to solubility.

Critical Thermodynamic Parameters

Melting Point and Decomposition

A common pitfall in characterizing amine hydrochlorides is the confusion between melting and decomposition. Many secondary amine salts exhibit sublimation-decomposition behavior before reaching a true melt:



This equilibrium is driven by entropy. If the sample is heated in an open pan, the continuous loss of HCl gas shifts the equilibrium, resulting in a broad endotherm that mimics melting but is actually dissociation.

The Odd-Even Effect

For dialkylammonium chlorides (


), thermodynamic properties often alternate as the carbon chain length (

) increases.
  • Even-numbered chains: Typically pack more efficiently due to higher symmetry in the crystal lattice, resulting in higher melting points and enthalpies of fusion.

  • Odd-numbered chains: Often suffer from "frustrated" packing, leading to lower lattice energies and lower melting points.

Hygroscopicity and Deliquescence

Secondary amine HCl salts are frequently hygroscopic. The critical relative humidity (CRH) is the point where the thermodynamic activity of water in the solid equals that of the vapor. Below the CRH, the solid is stable; above it, the salt deliquesces.

Experimental Methodologies (Field-Proven Protocols)

Differential Scanning Calorimetry (DSC)

Objective: Determine


 and 

without decomposition interference.
  • The "Pinhole" Myth: Standard protocols suggest a pinhole in the pan lid to release pressure. Do NOT do this for amine HCl salts. The loss of HCl gas will invalidate the thermodynamic measurement.

  • Correct Protocol:

    • Pan Selection: Use Hermetically Sealed aluminum or gold-plated high-pressure pans.

    • Sample Mass: 2–4 mg (strictly controlled to prevent seal rupture).

    • Purge Gas: Dry Nitrogen at 50 mL/min.

    • Ramp Rate: 10 °C/min. (Faster rates can sometimes outrun decomposition kinetics, but 10 °C/min is standard for equilibrium approximation).

    • Validation: Run a TGA simultaneously. If mass loss occurs at the DSC endotherm onset, the event is decomposition, not pure melting.

Solubility Determination (Isothermal Saturation)

Objective: Construct Van't Hoff plots to extract


 and 

.
  • Preparation: Add excess salt to the solvent (water/buffer) in a jacketed vessel at temperature

    
    .
    
  • Equilibration: Stir for 24–48 hours. Crucial: Verify the presence of solid phase at the end of the experiment to ensure saturation.

  • Filtration: Use a syringe filter (0.45 µm) pre-heated to

    
     to prevent precipitation during transfer.
    
  • Quantification: HPLC or Gravimetric analysis.

  • Analysis: Plot

    
     vs 
    
    
    
    .
    
    

Structure-Property Data Summary

The following table summarizes representative thermodynamic trends for symmetric dialkylammonium chlorides. Note the impact of chain length on melting behavior.[2][3][4]

Salt (Secondary Amine HCl)Alkyl Chain (

)
Melting Point (

, °C)
Enthalpy of Fusion (

, kJ/mol)
Hygroscopicity
Dimethylammonium Cl 117112.5High
Diethylammonium Cl 222418.2Moderate
Dipropylammonium Cl 316314.1High
Dibutylammonium Cl 4>280 (Dec)N/A*Low
Dihexylammonium Cl 626529.5Low

Note: Data represents generalized trends from literature. "Dec" indicates decomposition occurs prior to melting in standard atmospheric conditions.

Pharmaceutical Implications: Polymorph Screening

Polymorphism in secondary amine salts is common due to the flexibility of the alkyl chains and the directional nature of the hydrogen bonds. A rigorous screening workflow is required.

PolymorphScreening Synthesis Salt Synthesis (Solvent/Anti-solvent) Recryst Recrystallization (Slow Cool vs. Evap) Synthesis->Recryst Generate Forms Analysis Primary Analysis (PXRD + DSC) Recryst->Analysis Identify Phases Stability Thermodynamic Stability (Slurry Conversion) Analysis->Stability Select Lead Form Stability->Synthesis Feedback Loop

Figure 2: Iterative workflow for identifying the thermodynamically stable polymorph of an amine salt.

The Slurry Conversion Method

To ensure the selected form is thermodynamically stable (and not a metastable kinetic product), perform a Slurry Experiment :

  • Create a saturated solution of the salt with excess solid.

  • Seed the slurry with all known polymorphs.

  • Stir for 72 hours.

  • The system will undergo "Ostwald Ripening," where metastable forms dissolve and the most stable form precipitates. This is the gold standard for stability validation.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. [Link]

  • NIST Chemistry WebBook . Thermophysical Properties of Fluid Systems. National Institute of Standards and Technology. [Link]

  • Vilas-Boas, S. M., et al. (2020).[5] Experimental solubility and density studies on aqueous solutions of quaternary ammonium halides. Journal of Molecular Liquids. [Link]

  • Yang, L., et al. (2016). Dynamic Odd-Even Effect in Liquid n-Alkanes near Their Melting Points. Angewandte Chemie International Edition. [Link]

  • TA Instruments . Thermal Analysis Applications: DSC and TGA of Pharmaceuticals. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-[(Butylamino)methyl]phenol via Mannich reaction

An In-depth Technical Guide to the Synthesis of 4-[(Butylamino)methyl]phenol via Mannich Reaction Authored for Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive gu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-[(Butylamino)methyl]phenol via Mannich Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 4-[(Butylamino)methyl]phenol, a valuable phenolic compound in biochemical and pharmacological research.[1] The protocol leverages the Mannich reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds through aminoalkylation.[2][3][4] This three-component condensation reaction is particularly effective for this synthesis, offering an efficient one-pot approach to constructing the target β-amino-carbonyl compound, also known as a Mannich base.[5][6]

Mechanistic Rationale and Regioselectivity

The Mannich reaction is a nucleophilic addition reaction that involves the condensation of a compound with an active hydrogen atom, an aldehyde (typically non-enolizable like formaldehyde), and a primary or secondary amine.[2][6][7] In this specific application, the electron-rich phenol serves as the nucleophile (the active hydrogen component), formaldehyde is the aldehyde, and butylamine is the primary amine.

The reaction proceeds through two primary stages:

  • Formation of the Iminium Ion: Butylamine and formaldehyde react, typically under acidic or basic catalysis, to form a highly electrophilic species known as an iminium ion (specifically, a butan-1-iminium derivative).[6][8][9] This ion is the key electrophile in the reaction.

  • Electrophilic Aromatic Substitution: The phenol ring, activated by the strongly electron-donating hydroxyl (-OH) group, acts as a nucleophile and attacks the iminium ion.[10] This step constitutes an electrophilic aromatic substitution, forming the new carbon-carbon bond and attaching the aminomethyl group to the phenol ring.

A critical consideration in the Mannich reaction of phenols is regioselectivity. The hydroxyl group is a powerful ortho, para-director, meaning it increases the electron density at the positions ortho (C2, C6) and para (C4) to itself. Consequently, the reaction can yield a mixture of ortho- and para-substituted products. While the formation of the ortho isomer is often favored, reaction conditions can be optimized to increase the yield of the desired para-substituted product, 4-[(Butylamino)methyl]phenol. Factors such as solvent, temperature, and stoichiometry play a crucial role in directing the substitution.[11]

Mannich_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Butylamine Butylamine Iminium Iminium Ion (Electrophile) Butylamine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Phenol Phenol Product 4-[(Butylamino)methyl]phenol Phenol->Product Iminium->Product Attack by Phenol Ring Phenoxide Phenol (Nucleophile)

Caption: Reaction mechanism for the synthesis of 4-[(Butylamino)methyl]phenol.

Experimental Protocol

This protocol provides a generalized procedure. Optimization may be required to maximize the yield and purity of the para-substituted isomer.

Materials and Equipment
  • Reagents: Phenol (≥99%), Butylamine (≥99%), Paraformaldehyde or Formaldehyde (37% solution in water), Ethanol (anhydrous), Diethyl ether or Ethyl acetate, Magnesium sulfate (anhydrous), Hydrochloric acid (concentrated), Sodium hydroxide solution.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, separatory funnel, rotary evaporator, beakers, graduated cylinders, equipment for column chromatography (silica gel, solvents).

Quantitative Data Summary
ReagentMW ( g/mol )EquivalentsMolesAmount
Phenol94.111.00.109.41 g
Butylamine73.141.10.118.05 g (10.8 mL)
Formaldehyde (37% soln)30.031.10.119.0 mL
Ethanol (Solvent)---~100 mL

Note: Amounts are for a representative 0.10 mole scale reaction. Adjust as necessary.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq.) in ethanol (100 mL). Stir the mixture at room temperature until the phenol is completely dissolved.

  • Reagent Addition: To the stirred solution, add butylamine (1.1 eq.) dropwise. Following the addition of butylamine, add the formaldehyde solution (1.1 eq.) dropwise over 15-20 minutes. The reaction may be mildly exothermic.

  • Reaction Conditions: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 70-80°C) using a heating mantle.[10] Maintain the reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

  • Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Acid-Base Extraction: To the resulting residue, add ~100 mL of diethyl ether (or ethyl acetate) and ~100 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted phenol.

  • Adjust the pH of the aqueous layer to >10 with a sodium hydroxide solution to deprotonate the ammonium salt and liberate the free amine (the product).

  • Extract the basic aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

  • Combine the organic extracts from the basic extraction, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.[13]

Purification

The crude product is often an oil or a solid and will likely contain a mixture of ortho and para isomers, along with potential side products.

  • Column Chromatography: Purify the crude material using column chromatography on silica gel. A solvent system of ethyl acetate/hexanes with a small percentage of triethylamine (to prevent the product from streaking on the silica) is often effective.

  • Recrystallization: If the purified product is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Workflow A 1. Dissolve Phenol in Ethanol B 2. Add Butylamine & Formaldehyde A->B C 3. Reflux Reaction (2-4 hours) B->C D 4. Cool & Remove Solvent (Rotovap) C->D E 5. Aqueous Work-up & Acid-Base Extraction D->E F 6. Dry Organic Layer (Anhydrous MgSO₄) E->F G 7. Concentrate to Yield Crude Product F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Final Product (NMR, IR) H->I

Caption: General experimental workflow for the synthesis and purification.

Product Characterization

The identity and purity of the synthesized 4-[(Butylamino)methyl]phenol should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. Expected signals include:

    • Aromatic Protons: Two distinct doublets in the aromatic region (~6.7-7.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

    • Methylene Bridge (-CH₂-): A singlet around 3.6-3.8 ppm.

    • Butyl Group: A series of multiplets corresponding to the -CH₂-CH₂-CH₂-CH₃ chain, including a triplet for the terminal methyl group.

    • OH and NH Protons: These signals can be broad and may appear over a wide chemical shift range; their position is concentration and solvent-dependent.[14]

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad peak typically in the range of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

    • N-H Stretch: A moderate peak around 3300-3500 cm⁻¹ for the secondary amine.

    • C-H Stretches: Peaks just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.

    • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Safety Precautions

This reaction involves hazardous materials and must be performed with appropriate safety measures in a well-ventilated chemical fume hood.[15][16]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves at all times.[17][18] Note that standard nitrile gloves may offer limited protection against phenol and prolonged contact should be avoided.[16]

  • Chemical Hazards:

    • Phenol: Highly toxic and corrosive. It can be absorbed rapidly through the skin and may cause severe chemical burns. Handle with extreme care.

    • Formaldehyde: A known human carcinogen, toxic upon inhalation and ingestion, and a skin/respiratory sensitizer.[15][19] All manipulations should be conducted within a fume hood.[17]

    • Butylamine: Flammable, corrosive, and can cause severe skin and eye burns.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[15][16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]

    • Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.[18]

  • Waste Disposal: All chemical waste must be collected in appropriately labeled hazardous waste containers and disposed of according to institutional and local regulations.[17]

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 4(1), 023-037.
  • Mannich Reaction. (2021, December 1). Chemistry Steps. Retrieved February 25, 2026, from [Link]

  • Mannich reaction. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Mannich Reaction Mechanism. (n.d.). BYJU'S. Retrieved February 25, 2026, from [Link]

  • Mannich Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Mannich reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 25, 2026, from [Link]

  • Bîcu, E., & Tămaş, M. (2012). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Farmacia, 60(2), 158-167.
  • Védrine, C., et al. (2014). The Redox-Mannich Reaction. Organic Letters, 16(12), 3248-3251.
  • Bîcu, E., & Tămaş, M. (2016). Mannich bases in medicinal chemistry and drug design. Future Medicinal Chemistry, 8(10), 1119-1141.
  • Al-Salahi, R., et al. (2017). Synthesis and characterization of some antimicrobial phenolic Mannich bases. Der Pharma Chemica, 9(13), 41-45.
  • Yilmaz, I., et al. (2023). Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies. Molecular Diversity.
  • Acid Catalyzed Reactions. (n.d.). NPTEL. Retrieved February 25, 2026, from [Link]

  • Mannich Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Rivera, D. G., et al. (2024). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molecules, 29(17), 3968.
  • Pârvu, M., et al. (2015).
  • Synthesis of New Antibiotics via Mannish Reaction. (2018, October 15). Crimson Publishers. Retrieved February 25, 2026, from [Link]

  • Formaldehyde: Hazards and Precautions. (n.d.). UC Berkeley EH&S. Retrieved February 25, 2026, from [Link]

  • Formaldehyde Safety & Hazards. (n.d.). Lab Alley. Retrieved February 25, 2026, from [Link]

  • Mannich Reaction. (n.d.). Online Organic Chemistry Tutor. Retrieved February 25, 2026, from [Link]

  • Standard Operating Procedures for Formaldehyde (Formalin, Paraformaldehyde). (n.d.). University of North Texas Health Science Center. Retrieved February 25, 2026, from [Link]

  • Introduction 1.1- Mannich Reaction. (n.d.). Retrieved February 25, 2026, from [Link]

  • FORMALDEHYDE SAFETY GUIDELINES. (n.d.). Concordia University. Retrieved February 25, 2026, from [Link]

  • Conditions optimization of the mannich reaction under different conditions. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Wujec, M., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5558.
  • Patel, H., et al. (2011). Synthesis and biological evaluation of some novel Mannich bases. Der Pharma Chemica, 3(6), 461-466.
  • Raoof, S. S., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5553-5566.
  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol; sulfuric acid. (n.d.). PharmaCompass. Retrieved February 25, 2026, from [Link]

  • 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol. (n.d.). Pharmaffiliates. Retrieved February 25, 2026, from [Link]

  • 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-874.
  • Akkurt, M., et al. (2011). 2-{methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.

  • (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • What is the NMR peak for methylphenol? (2019, October 26). Quora. Retrieved February 25, 2026, from [Link]

  • Di Meo, F., et al. (2013). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 18(12), 15450-15486.

Sources

Application

Protocol for reductive amination of 4-hydroxybenzaldehyde with butylamine

An Application Guide to the Synthesis of 4-((Butylamino)methyl)phenol via Reductive Amination Introduction: The Significance of Reductive Amination Reductive amination is a cornerstone transformation in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-((Butylamino)methyl)phenol via Reductive Amination

Introduction: The Significance of Reductive Amination

Reductive amination is a cornerstone transformation in organic synthesis, providing one of the most efficient and versatile methods for forming carbon-nitrogen bonds.[1] This process converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine, proceeding through an intermediate imine or iminium ion which is subsequently reduced.[2][3] Its widespread use in the pharmaceutical and fine chemical industries stems from its reliability, high functional group tolerance, and its ability to avoid the over-alkylation often problematic in direct alkylation of amines with alkyl halides.[3][4]

This guide provides a detailed protocol for the synthesis of 4-((butylamino)methyl)phenol from 4-hydroxybenzaldehyde and butylamine. We will explore the underlying mechanism, justify the choice of reagents, and present a step-by-step experimental procedure designed for reproducibility and safety. This document is intended for researchers and professionals in drug development and chemical synthesis who require a robust and well-understood method for preparing secondary amines.

Reaction Mechanism and Reagent Selection

The reductive amination process occurs in two principal, sequential stages:

  • Imine Formation: The nucleophilic butylamine attacks the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. This forms a hemiaminal intermediate, which then undergoes dehydration (loss of a water molecule) to yield a Schiff base, specifically an imine.[2] This step is typically reversible and is often catalyzed by mild acid.

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to form the final secondary amine product. This requires a reducing agent that is selective for the imine over the starting aldehyde.

Choosing the Right Reducing Agent

The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should reduce the imine intermediate faster than it reduces the starting carbonyl compound. Several common hydride reagents are available, each with distinct advantages and disadvantages.

Reducing AgentFormulaKey CharacteristicsTypical Solvents
Sodium Borohydride NaBH₄Powerful, inexpensive, and readily available. Can reduce the starting aldehyde, so it is best used in a two-step (indirect) procedure where the imine is pre-formed.[3][5][6]Methanol, Ethanol
Sodium Cyanoborohydride NaBH₃CNMilder than NaBH₄ and stable in weakly acidic conditions (pH 4-5), making it ideal for in-situ (one-pot) reactions.[3][7] It selectively reduces the protonated iminium ion. Highly toxic cyanide byproducts are a major drawback.[8]Methanol
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild, selective, and does not require acidic conditions, making it tolerant of acid-sensitive functional groups.[8][9] It is often the reagent of choice for one-pot reductive aminations.[5][6] It is moisture-sensitive.[6]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF

For this protocol, we will detail the indirect (two-step) method using sodium borohydride (NaBH₄) . This approach is chosen for its clarity, cost-effectiveness, and avoidance of highly toxic cyanide waste. By forming the imine first and then introducing the reducing agent, we minimize the undesired reduction of 4-hydroxybenzaldehyde to 4-hydroxybenzyl alcohol.[3][6]

Experimental Workflow Overview

The following diagram outlines the complete experimental process, from initial reaction setup to final product characterization.

G cluster_prep Phase 1: Imine Formation cluster_reaction Phase 2: Reduction cluster_workup Phase 3: Work-up & Isolation cluster_analysis Phase 4: Purification & Analysis A 1. Dissolve 4-hydroxybenzaldehyde & butylamine in methanol B 2. Stir at room temperature to form imine intermediate A->B C 3. Cool solution in an ice bath B->C D 4. Add NaBH₄ portion-wise C->D E 5. Warm to RT and stir D->E F 6. Quench with water E->F G 7. Evaporate methanol F->G H 8. Extract with ethyl acetate G->H I 9. Dry, filter, and concentrate H->I J 10. Purify via column chromatography (if needed) I->J K 11. Characterize product (NMR, IR, MS) J->K

Fig 1. Step-wise workflow for the synthesis of 4-((butylamino)methyl)phenol.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
4-HydroxybenzaldehydeC₇H₆O₂122.1210.01.22 g
n-ButylamineC₄H₁₁N73.1410.5 (1.05 eq)0.77 g (1.04 mL)
Sodium BorohydrideNaBH₄37.8312.0 (1.2 eq)0.45 g
Methanol (anhydrous)CH₃OH32.04-~50 mL
Deionized WaterH₂O18.02-As needed
Ethyl AcetateC₄H₈O₂88.11-As needed
Brine (sat. NaCl)NaCl(aq)--As needed
Anhydrous MgSO₄ or Na₂SO₄---As needed

Step 1: Imine Formation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol).

  • Add 40 mL of anhydrous methanol and stir until the solid is completely dissolved.

  • Add n-butylamine (1.04 mL, 10.5 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC (Thin Layer Chromatography) by observing the consumption of the starting aldehyde.

Causality Note: Allowing sufficient time for imine formation is critical in this two-step method to maximize the yield of the desired product and minimize the formation of 4-hydroxybenzyl alcohol.[6] Methanol is an excellent solvent for this step as it readily dissolves the reactants and facilitates imine formation.[8]

Step 2: Reduction of the Imine

  • Cool the reaction flask in an ice-water bath to 0-5 °C.

  • Carefully add sodium borohydride (0.45 g, 12.0 mmol) to the cooled solution in small portions over 15-20 minutes.

    • Safety Critical: Sodium borohydride reacts with methanol to generate hydrogen gas. Add it slowly to control the rate of gas evolution and prevent foaming. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 2-3 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.

Causality Note: The reaction is cooled before adding NaBH₄ to moderate the initial exothermic reaction and control the rate of reduction.[7] Adding the borohydride portion-wise ensures the reaction does not become too vigorous.

Step 3: Work-up and Isolation

  • Cool the flask again in an ice bath and slowly quench the reaction by adding ~20 mL of deionized water dropwise to decompose any excess sodium borohydride.

  • Once gas evolution has ceased, remove the methanol from the mixture using a rotary evaporator.

  • To the remaining aqueous solution, add ~50 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or a viscous oil.

Causality Note: The aqueous work-up removes inorganic salts (like borates) and any remaining water-soluble components. Brine wash helps to remove residual water from the organic layer, aiding the drying process.

Step 4: Purification and Characterization

  • If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product, 4-((butylamino)methyl)phenol.

  • Characterize the purified product using standard analytical techniques:

    • ¹H NMR: Expect signals corresponding to the aromatic protons, the benzylic methylene (-CH₂-N), the butyl chain protons, and the phenolic and amine protons.

    • ¹³C NMR: Expect distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the butyl group.

    • FT-IR: Look for characteristic peaks for O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and aromatic C=C bending (~1500-1600 cm⁻¹).

    • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₀H₁₅NO, MW = 179.23 g/mol ).

Safety and Handling Precautions

Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[10] All operations should be conducted inside a certified chemical fume hood.

  • Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin.[10] Causes severe skin burns and eye damage.[11] It is a water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or alcohols.[10][12] Store in a cool, dry place away from moisture and incompatible substances.[10][12] In case of a spill, do NOT use water. Cover with dry sand or another inert, dry material and sweep into a container for disposal.[13]

  • n-Butylamine: Flammable liquid and vapor. Corrosive and causes skin burns and eye damage. Harmful if swallowed or inhaled.

  • Methanol: Flammable and toxic. Can cause blindness and death if swallowed. Avoid inhalation of vapors.

  • 4-Hydroxybenzaldehyde: May cause skin, eye, and respiratory irritation.[14]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete imine formation.Increase the reaction time for imine formation (Step 4). Ensure anhydrous conditions as water can inhibit imine formation.
Insufficient reducing agent.Use a slight excess of NaBH₄ (1.2-1.5 equivalents).
Presence of 4-hydroxybenzyl alcohol byproduct NaBH₄ reduced the starting aldehyde.Ensure the reaction is sufficiently cooled before adding NaBH₄. Add the NaBH₄ more slowly. Confirm complete imine formation via TLC before adding the reducing agent.
Presence of starting aldehyde in final product Incomplete reaction.Increase the reaction time for the reduction step (Step 8). Ensure the NaBH₄ used is fresh and has not been deactivated by moisture.
Dialkylation Product (dibutylamine derivative) This is less common with primary amines but possible.Use a stepwise procedure with imine formation in methanol followed by reduction with NaBH₄, which is known to minimize dialkylation.[9][15]

References

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP.
  • BenchChem. (2025). A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination.
  • Touchette, K. M. (2006). Synthesis of a drug-like tertiary amide by reductive amination. Journal of Chemical Education, 83(6), 929-930. As referenced in OpenBU.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride.
  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
  • Wikipedia. (n.d.). Reductive amination.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of....
  • ChemicalBook. (n.d.). Chemical info for Sodium borohydride.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Organic Reaction Mugs. (n.d.). Reductive Amination - Common Conditions.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
  • Chemistry with Dr. M. (2020, September 10).
  • BenchChem. (n.d.). 4-(Butylamino)phenol for Research|High-Purity.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.).
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Myers, A. (n.d.).
  • Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Feng, T. (2005). Synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate. Jiangsu Chemical Industry. As referenced in Semantic Scholar.
  • Google Patents. (n.d.). EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • Royal Society of Chemistry. (n.d.). The role of non-covalent interactions in 4-hydroxybenzylamine macrocyclisation: computational and synthetic evidence. RSC Advances. As referenced in PMC.
  • MDPI. (2025, October 13). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • AJOL.info. (n.d.). The coordination behaviour of 2-((E)-(tert-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts. South African Journal of Chemistry.
  • Sigma-Aldrich. (n.d.). 4-Hydroxybenzylamine 696-60-6.
  • PubChem. (n.d.). N-Butyl-4-hydroxybenzenesulfonamide.
  • MDPI. (2005, July 1). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank.
  • Chemical Bull Pvt. Ltd. (n.d.). 4-hydroxybenzylamine | 696-60-6.
  • ResearchGate. (2025, October 16). (PDF) Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol.
  • PubChem. (n.d.). 4-Hydroxybenzylamine.

Sources

Method

Application Note: High-Purity Recrystallization of Phenolic Amine Hydrochlorides

Abstract The purification of phenolic amine hydrochlorides (e.g., Dopamine HCl, Phenylephrine HCl, Octopamine HCl) presents a unique dual challenge in organic synthesis: managing the high water solubility of the ionic sa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of phenolic amine hydrochlorides (e.g., Dopamine HCl, Phenylephrine HCl, Octopamine HCl) presents a unique dual challenge in organic synthesis: managing the high water solubility of the ionic salt while simultaneously preventing the rapid oxidation of the electron-rich phenolic moiety. This guide outlines the "Acid-Shielded Displacement" methodology, a field-proven approach that prioritizes oxidative stability and polymorph control over simple thermal saturation.

Part 1: The Chemistry of the Challenge

To successfully recrystallize these compounds, one must understand the two primary failure modes: The Phenolic Switch and The Salt Trap .

The Phenolic Switch (Oxidation)

Phenols are prone to oxidation to quinones, which results in pink, brown, or black discoloration. This process is pH-dependent.

  • Mechanism: At neutral or basic pH, the phenol deprotonates to a phenoxide anion (

    
    ). This species is highly electron-rich and reacts rapidly with atmospheric oxygen.
    
  • Implication: Recrystallization solvents must remain acidic to keep the equilibrium firmly shifted toward the protonated phenol (

    
    ).
    
The Salt Trap (Hygroscopicity & Solubility)

Amine hydrochlorides are ionic. They possess extreme solubility in water and methanol but are virtually insoluble in non-polar solvents (Hexane, Ether).

  • Thermal Limitation: Standard "boil and cool" methods in water often fail because the compound is too soluble; cooling does not induce sufficient supersaturation, or the compound "oils out" as a hydrated melt rather than crystallizing.

  • Solution: A binary solvent system (Solvent/Antisolvent) is required to mechanically force the lattice formation.

Part 2: Solvent System Selection

The ideal system uses a Protic Polar Solvent (to dissolve the salt) and a Polar Aprotic Antisolvent (to induce crystallization).

Recommended Solvent Pairs[1][2][3][4][5][6][7][8]
System ClassSolvent (Dissolver)Antisolvent (Precipitant)Application Context
Standard Methanol (MeOH) Ethyl Acetate (EtOAc) Best overall. High recovery, low toxicity, fast drying.
High Purity Ethanol (EtOH) Diethyl Ether (

)
Highest purity. Ether produces very clean crystals but carries peroxide/flammability risks.
Thermal Ethanol (95%) None (Thermal ramp) Only for compounds with steep solubility curves. Requires trace HCl.
Rescue Water (acidified) Isopropanol (IPA) Used when material is heavily contaminated with inorganic salts.

Critical Warning: Avoid Acetone or MEK as antisolvents for primary amines (e.g., Dopamine). Even as salts, primary amines can react with ketones to form imines (Schiff bases) under thermal stress, introducing new impurities.

Decision Matrix: Selecting Your System

SolventSelection Start Start: Crude Phenolic Amine HCl ColorCheck Is the crude material pink or brown? Start->ColorCheck SolubilityCheck Solubility in boiling EtOH? ColorCheck->SolubilityCheck No (White/Off-white) CharcoalStep Protocol C: Activated Carbon Treatment ColorCheck->CharcoalStep Yes (Oxidized) ThermalMethod Protocol A: Thermal Recrystallization (EtOH + trace HCl) SolubilityCheck->ThermalMethod Soluble (<5 vol) BinaryMethod Protocol B: Displacement Crystallization (MeOH + EtOAc) SolubilityCheck->BinaryMethod Too Soluble / Oils out CharcoalStep->SolubilityCheck

Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude material state and solubility.

Part 3: Critical Process Parameters (CPPs)

To ensure scientific integrity and reproducibility, these three parameters must be controlled:

  • Acidity (The HCl Shield):

    • Always add 0.1% - 0.5% v/v Concentrated HCl to your dissolving solvent.

    • Reasoning: This neutralizes any trace alkalinity from glassware or solvents, preventing the "pink oxidation" trigger.

  • Temperature Ramp:

    • Phenolic salts often have a "metastable zone" where they exist as an oil.

    • Control: Cooling must be slow (approx. 10°C/hour). Rapid cooling traps solvent inclusions, leading to sticky crystals.

  • Inert Atmosphere:

    • While not strictly necessary for all, sparging solvents with Nitrogen (

      
      ) for 10 minutes prior to use is recommended for catecholamines (e.g., Dopamine, Epinephrine) to prevent auto-oxidation.
      

Part 4: Detailed Protocols

Protocol A: Displacement Crystallization (The Gold Standard)

Target: High yield purification of Dopamine HCl, Phenylephrine HCl. System: Methanol (Solvent) / Ethyl Acetate (Antisolvent).[1]

Step-by-Step Methodology:

  • Preparation:

    • Prepare Solvent A : Methanol + 0.2% conc. HCl (37%).

    • Prepare Solvent B : Ethyl Acetate (Dry).

    • Sparge both with

      
       if working with catechols.
      
  • Dissolution:

    • Place crude solid in a flask.

    • Add Solvent A dropwise with gentle heating (40-50°C).

    • Stop immediately when the solid dissolves. Do not boil excessively.

    • Target Concentration: 1g solute per 3-5 mL Methanol.

  • Filtration (Clarification):

    • If insoluble particles remain, filter rapidly through a heated glass frit or syringe filter. Do not use paper (fibers can induce premature nucleation).

  • Displacement (The Critical Step):

    • Maintain solution at 40°C.

    • Add Solvent B (EtOAc) slowly with vigorous stirring.

    • Endpoint: Add until a persistent "cloudiness" (turbidity) appears and does not dissolve after 30 seconds of stirring.

    • Add 1-2 mL of Solvent A back into the mix to just clear the cloudiness (restore clear solution).

  • Crystallization:

    • Remove heat. Cover flask with foil (light protection).

    • Allow to cool to Room Temp (RT) undisturbed for 2 hours.

    • Transfer to 4°C fridge for 4 hours.

    • Observation: You should see defined needles or prisms, not amorphous powder.

  • Collection:

    • Vacuum filter.[2][3] Wash cake with cold 1:1 MeOH:EtOAc, then 100% EtOAc.

    • Dry under vacuum at 40°C.

Protocol B: "Rescue" from Oxidation (Charcoal Treatment)

Target: Material that has turned pink/brown or "oiled out."[4]

  • Dissolve: Dissolve crude in minimum boiling Ethanol (acidified with 1% HCl).

  • Adsorb: Add Activated Charcoal (5-10 wt% of crude mass).

    • Note: Do not add charcoal to boiling solvent (risk of eruption). Cool slightly, add, then reheat.

  • Digest: Stir at 50°C for 15 minutes.

  • Filter: Filter through a Celite pad while hot to remove charcoal. The filtrate should be clear or pale yellow.

  • Proceed: Move immediately to Protocol A, Step 4 (add antisolvent) or cool slowly.

Part 5: Visualization of Workflow

ProtocolFlow Raw Crude Salt Dissolve Dissolve in MeOH (+ trace HCl) Raw->Dissolve Filter Hot Filtration Dissolve->Filter CloudPoint Add EtOAc to Cloud Point Filter->CloudPoint Clear Add drops of MeOH to clear CloudPoint->Clear Turbidity Reached Nucleate Slow Cool (Nucleation) Clear->Nucleate Wash Filter & Wash (Cold EtOAc) Nucleate->Wash

Figure 2: Workflow for the Displacement Crystallization (Protocol A).

Part 6: Troubleshooting Guide

SymptomDiagnosisCorrective Action
Oiling Out Phase separation before crystallization. Temp too high or solvent too polar.Re-heat to dissolve oil. Add more Solvent A (MeOH). Seed with a pure crystal at the cloud point.
Pink Color Oxidation of phenol group.Insufficient acid. Re-dissolve in solvent containing 1% HCl. Use charcoal (Protocol B).[3]
No Crystals Supersaturation not reached.Evaporate 20% of solvent volume. Add more antisolvent (EtOAc). Scratch glass to induce nucleation.
Sticky Paste Solvent inclusions / Hygroscopic.Filter under dry nitrogen. Wash with anhydrous Ether or EtOAc to pull out residual alcohol.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Google Patents.Method for preparing dopamine hydrochloride. Patent CN102558009B.
  • PubChem. Phenylephrine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link] (Solubility data verification).

  • Tung, H. H., et al.Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009. (Source for antisolvent displacement theory).

Sources

Application

Mastering the Unseen Foe: A Guide to Handling Hygroscopic Hydrochloride Salts in Organic Synthesis

For researchers, synthetic chemists, and professionals in drug development, the seemingly simple act of handling solid reagents can often be a source of significant experimental variability. Among the most common culprit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the seemingly simple act of handling solid reagents can often be a source of significant experimental variability. Among the most common culprits are hygroscopic hydrochloride salts, which readily absorb moisture from the atmosphere. This unseen contamination can lead to inconsistent reaction outcomes, compromised product purity, and difficulties in physical handling. This comprehensive guide provides an in-t-depth exploration of the challenges posed by these materials and offers robust protocols and best practices to ensure their proper management in the laboratory.

The Nature of the Challenge: Why Hydrochloride Salts Attract Water

The hygroscopicity of hydrochloride salts, particularly those of amines, is a well-documented phenomenon that can significantly impact their handling and stability. This tendency to absorb atmospheric moisture can lead to a cascade of problems, including clumping, the formation of viscous oils, and even chemical degradation.[1] Understanding the root cause of this behavior is the first step toward mitigating its effects.

The primary driver of hygroscopicity in these salts is the high polarity and strong hydrogen bonding capability of the hydrochloride moiety. The chloride ion, in particular, can act as a hydrogen bond acceptor, readily interacting with water molecules present in the air. This interaction can be so favorable that it disrupts the crystal lattice of the salt, leading to the absorption of water and a change in the physical state of the material.

The degree of hygroscopicity can vary widely depending on the specific molecular structure of the organic cation.[2][3] Factors such as the size, shape, and presence of other functional groups on the molecule can all influence its affinity for water.

The Consequences of Inaction: How Moisture Sabotages Synthesis

The presence of even trace amounts of water, introduced via a hygroscopic hydrochloride salt, can have a profound and often detrimental impact on a wide range of organic reactions. This is not merely an issue of inaccurate stoichiometry; water can actively participate in or inhibit key reaction pathways.

The Grignard Reaction: A Classic Case of Water Sensitivity

One of the most well-known examples of a moisture-sensitive reaction is the Grignard reaction. Grignard reagents are potent nucleophiles and strong bases.[4] Any protic source, including water, will rapidly quench the Grignard reagent through an acid-base reaction, forming an alkane and magnesium hydroxide.[5] This not only consumes the desired reagent but can also complicate the reaction workup. Therefore, ensuring all reagents, including any hydrochloride salts used in preceding or subsequent steps, are scrupulously dry is paramount for the success of this fundamental carbon-carbon bond-forming reaction.[6][7]

Amide Bond Formation: A More Nuanced Relationship

The impact of water on amide bond formation is more complex and highly dependent on the coupling reagents used. While some modern coupling reactions are designed to be tolerant of or even accelerated by water, many traditional methods are highly susceptible to hydrolysis.[8][9][10] For instance, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) can be hygroscopic themselves, and the introduction of excess water can lead to the hydrolysis of the activated carboxylic acid intermediate, reducing the yield of the desired amide.[11]

Palladium-Catalyzed Cross-Coupling Reactions

The role of water in palladium-catalyzed cross-coupling reactions is an area of active research, with some studies indicating that controlled amounts of water can be beneficial. However, uncontrolled moisture from hygroscopic salts can lead to inconsistent results by affecting ligand stability, catalyst activity, and the solubility of reactants.

A Framework for Control: Storage, Drying, and Handling Protocols

To ensure the integrity of hygroscopic hydrochloride salts and the success of moisture-sensitive reactions, a systematic approach to their storage, drying, and handling is essential.

Storage: The First Line of Defense

Proper storage is the most critical and straightforward step in managing hygroscopic reagents.

  • Airtight Containers: Always store hygroscopic salts in well-sealed, airtight containers.[12]

  • Desiccators: For long-term storage or for particularly sensitive materials, a desiccator is indispensable. A desiccator provides a low-humidity environment through the use of a desiccant, such as silica gel or anhydrous calcium sulfate. It is crucial to ensure the desiccant is active (e.g., blue for indicating silica gel) and to regenerate or replace it regularly.[13]

  • Inert Atmosphere: For highly sensitive applications, storing containers inside a nitrogen- or argon-filled glove box provides the ultimate protection against atmospheric moisture.

Caption: Decision workflow for storing hygroscopic hydrochloride salts.

Drying Protocols: Removing Absorbed Moisture

If a hygroscopic salt has been exposed to moisture, it is essential to dry it thoroughly before use. The choice of drying method depends on the thermal stability of the compound.

Drying MethodTypical TemperaturePressureAdvantagesDisadvantages & Risks
Standard Laboratory Oven 110-120 °CAtmosphericFast and requires common equipment.High risk of oxidation and discoloration, especially for sensitive compounds like aniline hydrochlorides. Potential for thermal decomposition if the temperature is not well-controlled.[14]
Vacuum Oven 60-80 °CVacuumFaster than a desiccator at room temperature and reduces the risk of oxidation and decomposition.[14]Requires specialized equipment (vacuum oven and pump).
Vacuum Desiccator Room TemperatureVacuumVery gentle, minimizing oxidation and decomposition. Effective for heat-sensitive materials.Slower than oven methods.

Protocol 1: Drying in a Standard Laboratory Oven

Objective: To remove residual moisture using a standard laboratory oven.

Materials:

  • Hygroscopic hydrochloride salt

  • Clean, dry glass container (e.g., watch glass, crystallization dish)

  • Ventilated laboratory oven

  • Desiccator with an active desiccant

Procedure:

  • Preparation: Spread the hygroscopic hydrochloride salt in a thin layer on the clean, dry glass container to maximize the surface area.[14]

  • Heating: Place the container in a preheated, ventilated laboratory oven set to a temperature appropriate for the salt's stability (e.g., 110-120°C for thermally stable salts).[14]

  • Drying: Leave the sample in the oven for 2-4 hours. The exact duration will depend on the amount of material and its initial wetness.

  • Cooling: After drying, immediately transfer the hot container to a desiccator to cool to room temperature. This crucial step prevents the reabsorption of atmospheric moisture as the salt cools.[14]

Protocol 2: Drying in a Vacuum Oven

Objective: To efficiently dry the salt at a reduced temperature to minimize the risk of thermal degradation.

Materials:

  • Hygroscopic hydrochloride salt

  • Vacuum-safe glass dish

  • Vacuum oven with a vacuum pump

  • Desiccator with an active desiccant

  • Source of dry, inert gas (e.g., nitrogen or argon) - optional but recommended

Procedure:

  • Preparation: Spread the salt in a thin layer on the vacuum-safe glass dish.

  • Loading: Place the dish inside the vacuum oven and ensure the door is securely sealed.

  • Drying Cycle:

    • Begin to apply a vacuum to the oven chamber.

    • Once the desired vacuum level is achieved, set the oven temperature to a suitable level (e.g., 60-80°C).[14]

    • Dry for 4-8 hours. The combination of reduced pressure and moderate heat effectively removes moisture.

  • Cooling:

    • Turn off the heat and allow the oven to cool completely while still under vacuum.

    • Once at room temperature, slowly and carefully vent the oven, preferably with a dry, inert gas like nitrogen or argon. This prevents the rapid influx of moist air.[14]

  • Storage: Immediately transfer the dried salt to an appropriate storage container and place it within a desiccator.[14]

Weighing and Transferring: Minimizing Exposure

The process of weighing and transferring a hygroscopic solid is a critical point of potential moisture absorption.

Best Practices for All Scenarios:

  • Work Efficiently: Minimize the time the container is open to the atmosphere.[12]

  • Use Appropriate Tools: Use clean, dry spatulas and weighing paper.

  • Weigh by Difference: For accurate measurements, weigh the sealed container with the salt, transfer the desired amount to the reaction vessel, and then reweigh the sealed container. The difference in mass is the amount of salt transferred.[15]

Protocol 3: Weighing a Hygroscopic Solid Without a Glove Box

Objective: To accurately weigh a hygroscopic solid with minimal exposure to atmospheric moisture when a glove box is not available.

Materials:

  • Dried hygroscopic hydrochloride salt in a sealed container

  • Analytical balance

  • Reaction vessel

  • Spatula

Procedure:

  • Equilibration: Allow the sealed container of the dried salt to come to room temperature inside a desiccator before opening. This prevents condensation of moisture onto the cold solid.

  • Initial Weighing: Place the sealed container on the analytical balance and record its mass.

  • Rapid Transfer: Briefly open the container and quickly transfer an estimated amount of the solid to the reaction vessel. Reseal the container immediately.

  • Final Weighing: Place the sealed container back on the balance and record the new mass.

  • Calculation: The mass of the transferred solid is the initial mass minus the final mass.

  • Iterative Process: If the transferred amount is insufficient, repeat the rapid transfer and re-weighing process. If too much is transferred, it is generally not advisable to return the exposed solid to the bulk container to avoid contamination. It is better to start with a fresh, small aliquot for weighing.

Weighing_Protocol Start Start Weighing Equilibrate Equilibrate Salt Container in Desiccator to RT Start->Equilibrate Weigh_Initial Weigh Sealed Container (Mass 1) Equilibrate->Weigh_Initial Transfer Quickly Transfer Salt to Reaction Vessel Weigh_Initial->Transfer Reseal Immediately Reseal Container Transfer->Reseal Weigh_Final Weigh Sealed Container (Mass 2) Reseal->Weigh_Final Calculate Calculate Mass Transferred (Mass 1 - Mass 2) Weigh_Final->Calculate End End Calculate->End

Caption: Step-by-step workflow for weighing hygroscopic solids.

For extremely hygroscopic materials, weighing them directly in the reaction flask is a practical option.[16] Alternatively, dissolving the solid in a suitable anhydrous solvent and transferring the solution via syringe is also an effective technique.[16] For laboratories that frequently handle such materials, investing in a glove bag or a full glove box is highly recommended.[17][18]

Quantifying the Invisible: Analytical Methods for Water Content

To ensure the dryness of a hygroscopic salt, particularly in regulated environments like drug development, it is often necessary to quantify its water content.

Karl Fischer Titration: The Gold Standard

Karl Fischer (KF) titration is the most widely recognized and accurate method for determining the water content in a sample.[19][20] This technique is based on a quantitative chemical reaction between water and a specific reagent containing iodine, sulfur dioxide, a base, and an alcohol.[20] The endpoint is detected electrochemically, providing a direct measure of the amount of water present.

Key Considerations for KF Titration of Hygroscopic Salts:

  • Sample Handling: The sample must be introduced into the titration vessel quickly and with minimal exposure to the atmosphere to prevent the absorption of ambient moisture.[21][22]

  • Solubility: The salt must be soluble in the KF reagent. If not, co-solvents may be required, or a KF oven can be used to heat the sample and transfer the evaporated water to the titration cell.

  • Blank Determination: A blank titration of the solvent should be performed to account for any residual moisture in the system.

Protocol 4: General Procedure for Karl Fischer Titration

Objective: To determine the water content of a hygroscopic hydrochloride salt using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator

  • Hygroscopic hydrochloride salt

  • Anhydrous solvent (if needed for dissolution)

  • Gastight syringe

Procedure:

  • System Preparation: Ensure the Karl Fischer titrator is clean, dry, and the reagents are fresh. Perform a pre-titration to neutralize any moisture within the titration cell.

  • Sample Preparation: In a dry environment (e.g., a glove box or by working quickly), accurately weigh a suitable amount of the hygroscopic salt into a dry, sealed vial.

  • Sample Introduction: Using a gastight syringe, quickly transfer a known quantity of the sample (or a solution of the sample in an anhydrous solvent) into the titration vessel.

  • Titration: Start the titration. The instrument will automatically add the KF reagent until all the water in the sample has reacted.

  • Calculation: The instrument will calculate the water content based on the volume of titrant used and the mass of the sample.

Conclusion: A Commitment to Precision

The successful use of hygroscopic hydrochloride salts in organic synthesis is not a matter of chance, but rather a result of a deliberate and systematic approach to their handling. By understanding the underlying principles of hygroscopicity, recognizing the potential for moisture to compromise reactions, and implementing robust protocols for storage, drying, and handling, researchers can significantly improve the reproducibility and reliability of their work. While advanced equipment like glove boxes provides an ideal environment, the diligent application of the techniques described in this guide will empower chemists in any laboratory to master the challenge of these ubiquitous and valuable reagents.

References

  • Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020). [Link]

  • Master Organic Chemistry. Why Grignard Reagents React With Water. (2015). [Link]

  • Chanda, A., & Fokin, V. V. (2009). Organic synthesis “on water”. Chemical reviews, 109(2), 725-748. [Link]

  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • McKenzie, L. C., & Huffman, L. M. (2009). A review of aqueous organic reactions for the undergraduate teaching laboratory. Green Chemistry Letters and Reviews, 2(3), 137-145. [Link]

  • Verma, R., & Kumar, S. (2019). Recent Advances and Prospects of Organic Reactions “On Water”. ChemistrySelect, 4(42), 12344-12363. [Link]

  • Handa, S., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Process Research & Development. [Link]

  • BYJU'S. Grignard Reagent. [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). [Link]

  • Sharpless, K. B., et al. (2005). Organic Synthesis “On Water”. Angewandte Chemie International Edition, 44(21), 3240-3244. [Link]

  • Reddit. How dangerous is actually adding water to Grignard reagent? (2019). [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Super Dry. The Best Practices for Storing Desiccant. (2024). [Link]

  • JETIR. Organic Chemistry in Water Perspective-An Overview. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. (2021). [Link]

  • Terra Universal. Moisture-Free Storage: Nitrogen or Desiccant?. (2016). [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]

  • LabChoice Australia. Desiccator Maintenance: How To Extend The Life Of Glass And Polypropylene Models. (2025). [Link]

  • Reddit. Drying chemicals in a desiccator prior to moisture-sensitive reactions. (2024). [Link]

  • CSIR-CSMCRI Bhavnagar. A process for pharma-grade sodium chloride. (2019). [Link]

  • ResearchGate. Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. (2016). [Link]

  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. How to handle an environmentally sensitive material without using a glove box?. (2023). [Link]

  • U.S. Food and Drug Administration. MAPP 5021.1 Rev.1: Monograph Naming Policy for Salt Drug Substances in Drug Products and Compounded Preparations. [Link]

  • GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026). [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • HepatoChem. How do you handle hygroscopic salts?. (2016). [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • University of Rochester, Department of Chemistry. Weighing Reactants and Reagents. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. (2008). [Link]

  • Ibis Scientific, LLC. An Essential Guide to Best Practices in Liquid Lab Handling. (2025). [Link]

  • University of York, Chemistry Teaching Labs. Weighing solids. [Link]

  • Cai, C., & Zhang, Y. (2020). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics, 20(24), 14897-14911. [Link]

  • Ibis Scientific, LLC. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024). [Link]

  • ScienceMadness Discussion Board. Converting to the hydrochloric salt for storage?. (2008). [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]

  • Chemistry Stack Exchange. Drying salts with HCl solution. (2023). [Link]

  • Cai, C., & Zhang, Y. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3945-3963. [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

  • Machinery Lubrication. Karl Fischer Coulometric Titration Explained and Illustrated. [Link]

  • TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]

  • Mettler Toledo. School experiments. [Link]

  • WorldofTest.com. Karl Fischer Titration​ - Precise Moisture Analysis Made Easy. (2025). [Link]

  • Cai, C., & Zhang, Y. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3945-3963. [Link]

  • ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]

Sources

Method

Use of 4-[(Butylamino)methyl]phenol as a cross-linking agent intermediate

Application Note: 4-[(Butylamino)methyl]phenol as a High-Fidelity Cross-Linking Precursor Executive Summary This guide details the utilization of 4-[(Butylamino)methyl]phenol (CAS: 259735-07-4) as a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-[(Butylamino)methyl]phenol as a High-Fidelity Cross-Linking Precursor

Executive Summary

This guide details the utilization of 4-[(Butylamino)methyl]phenol (CAS: 259735-07-4) as a critical intermediate in the synthesis of high-performance thermoset networks. Unlike simple phenols, this molecule represents a "pre-formed" Mannich base, possessing both a reactive phenolic hydroxyl and a secondary amine situated on a benzyl linker.

This unique architecture makes it an ideal precursor for synthesizing Benzoxazine monomers —a class of resins that exhibit near-zero shrinkage upon cross-linking—and as a dual-functional curing agent for epoxy systems.[1] By isolating this intermediate, researchers can bypass the stochastic variability often seen in "one-pot" Mannich condensations, ensuring precise stoichiometry and superior network structural integrity.

Scientific Background & Mechanism

The "Pre-Formed" Advantage

Standard benzoxazine synthesis involves a three-component reaction (Phenol + Amine + Formaldehyde).[1] This often leads to oligomeric byproducts and difficult purification. 4-[(Butylamino)methyl]phenol acts as a stable, isolated intermediate (Component A + B already fused).[1]

  • Chemical Identity: 4-[(Butylamino)methyl]phenol[1][2]

  • CAS: 259735-07-4[1][2]

  • Functionality: Secondary Amine (

    
    ) + Phenolic Hydroxyl (-OH).[1]
    
Cross-Linking Pathways

The molecule undergoes cross-linking via two primary mechanisms:

  • Benzoxazine Ring Closure (Primary Application): Reaction with formaldehyde closes the oxazine ring.[1] Subsequent thermal treatment causes ring-opening polymerization (ROP), forming a phenolic Mannich bridge network.[1]

  • Epoxy Curing (Secondary Application): The secondary amine and phenolic proton serve as nucleophiles to open epoxide rings, integrating the butyl-phenol moiety into the polymer backbone.

Mechanistic Pathway Diagram

BenzoxazinePath cluster_inputs Precursors cluster_process Ring Closure & Curing BAMP 4-[(Butylamino)methyl]phenol (The Intermediate) Monomer Benzoxazine Monomer (Oxazine Ring Closed) BAMP->Monomer + CH2O - H2O CH2O Formaldehyde (Paraformaldehyde) CH2O->Monomer ROP Thermal Ring-Opening (180°C - 220°C) Monomer->ROP Heat Network Cross-Linked Polybenzoxazine Network ROP->Network Auto-Catalytic Polymerization

Figure 1: Reaction pathway converting the intermediate 4-[(Butylamino)methyl]phenol into a cross-linked thermoset network via benzoxazine ring closure.[1]

Experimental Protocols

Protocol A: Synthesis of Benzoxazine Monomer (Ring Closure)

Objective: Convert the linear intermediate into a cyclic benzoxazine monomer ready for cross-linking.

Reagents:

  • 4-[(Butylamino)methyl]phenol (1.0 eq)[1]

  • Paraformaldehyde (1.1 eq)[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

  • Drying Agent: Sodium Sulfate (

    
    )[1][3]
    

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-[(Butylamino)methyl]phenol in 50 mL of toluene.

  • Addition: Add 11 mmol of paraformaldehyde. Note: A slight excess ensures complete ring closure.

  • Reflux: Attach a Dean-Stark trap (optional but recommended for water removal) and a reflux condenser.[1] Heat the mixture to reflux (110°C) for 4–6 hours.

    • Checkpoint: The solution should turn from cloudy to clear as paraformaldehyde depolymerizes and reacts.[1]

  • Work-up: Cool to room temperature. Filter the solution to remove any unreacted paraformaldehyde.[1]

  • Isolation: Evaporate the solvent under reduced pressure (Rotovap) at 50°C.

  • Purification: Dissolve the resulting viscous oil in diethyl ether and wash with 1M NaOH (to remove unreacted starting phenol) followed by distilled water. Dry the organic layer over

    
     and concentrate.[1][3]
    

Validation:

  • 1H NMR (CDCl3): Look for characteristic oxazine ring protons: two singlets of equal intensity at

    
     ppm (
    
    
    
    ) and
    
    
    ppm (
    
    
    ).[1]
Protocol B: Thermal Cross-Linking (Curing)

Objective: Polymerize the monomer into a high-strength, heat-resistant network.[1]

Procedure:

  • Casting: Pour the purified benzoxazine monomer into a silicone mold or coat onto a glass substrate.

  • Degassing: Place the sample in a vacuum oven at 60°C for 30 minutes to remove trapped air bubbles.

  • Step-Cure Cycle: Transfer to a programmable oven and execute the following ramp:

    • Stage 1: 100°C for 1 hour (Pre-cure/Flow)

    • Stage 2: 150°C for 2 hours (Initiation)

    • Stage 3: 200°C for 2 hours (Deep Cure/Cross-linking)

    • Stage 4: 220°C for 1 hour (Post-cure for max

      
      )
      
  • Cooling: Allow slow cooling to room temperature to prevent internal stress.[1]

Data Analysis & Characterization

The following table summarizes expected properties when using 4-[(Butylamino)methyl]phenol-derived resins compared to standard Phenol-Aniline systems. The butyl chain adds flexibility, improving toughness.

Table 1: Comparative Thermoset Properties

PropertyStandard Phenol-Aniline Resin4-[(Butylamino)methyl]phenol ResinImpact of Intermediate
Processing Viscosity High (Solid at RT)Low to Medium (Viscous Liquid)Easier Processing: Butyl chain disrupts crystal packing.[1]
Curing Onset (

)
~220°C~190°C - 200°CLower Energy: Secondary amine structure facilitates ring opening.[1]
Glass Transition (

)
150°C - 170°C130°C - 150°CIncreased Toughness: Alkyl chain acts as an internal plasticizer.[1]
Char Yield (800°C) 30-35%25-30%Slightly lower due to aliphatic butyl content.[1]
Shrinkage Near ZeroNear ZeroDimensional Stability: Retained advantage of benzoxazine chemistry.[1]

Safety & Handling

  • Toxicity: 4-[(Butylamino)methyl]phenol is an irritant.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine is prone to oxidation over extended periods.[1]

  • Reactivity: Avoid contact with strong oxidizing agents and isocyanates unless intended for reaction.[1]

References

  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Source: Polymer, 1999.[1] Context: Establishes the foundational mechanism of benzoxazine ring closure and thermal polymerization. URL:[Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Source: MDPI, Molecules, 2020.[1] Context: Discusses the isolation of aminomethyl-phenol intermediates and their re-closure to form controlled networks. URL:[Link][1]

  • Benzoxazine Resins: Chemistry, Processing, and Properties. Source: Wiley Online Library (Book Reference), 2011.[1] Context: Comprehensive reference on the ring-opening polymerization mechanism utilized in Protocol B. URL:[Link][1]

  • 4-[(Butylamino)methyl]phenol Product Data. Source: PubChem / Sigma-Aldrich.[1] Context: Verification of chemical structure (CAS 259735-07-4) and physical properties.[1] URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing quinone formation in phenolic amine synthesis

Topic: Minimizing Quinone Formation & Oxidative Polymerization Status: Operational Lead Scientist: Senior Application Specialist (Synthesis Division) The Mechanistic Root Cause: Why "Black Tar" Forms The Issue: You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Quinone Formation & Oxidative Polymerization Status: Operational Lead Scientist: Senior Application Specialist (Synthesis Division)

The Mechanistic Root Cause: Why "Black Tar" Forms

The Issue: You are likely experiencing the formation of "polydopamine-like" aggregates. This is not a random side reaction; it is a thermodynamically driven cascade triggered by the oxidation of the phenolic moiety.

The Mechanism: Phenols, particularly electron-rich ones like catechols (e.g., dopamine, L-DOPA), undergo Proton-Coupled Electron Transfer (PCET) . In the presence of oxidants (


, metal ions) or high pH, the phenol oxidizes to a Quinone .
  • Quinone Formation: The phenol loses two protons and two electrons to become an ortho- or para-quinone.

  • Michael Addition: This quinone is a potent electrophile. Your amine starting material (the nucleophile) attacks the quinone ring rather than the intended carbonyl target.

  • Polymerization: The resulting amino-phenol re-oxidizes, couples, and polymerizes into insoluble, dark melanin-like pigments.

Visualization: The Oxidative Cascade

QuinoneCascade cluster_prevention Intervention Points Phenol Phenolic Amine (Starting Material) Radical Phenoxy Radical Phenol->Radical -e-, -H+ (Oxidation) Quinone Ortho-Quinone (Electrophile) Radical->Quinone -e-, -H+ Leuco Leuco-Dye (Amino-Phenol) Quinone->Leuco + Amine (R-NH2) (Michael Addition) Polymer Insoluble Polymer (Black Tar) Leuco->Polymer Oxidative Coupling Antioxidant Add Reducing Agent (Ascorbate/Dithionite) Antioxidant->Radical Inert Exclude O2 (Argon/N2) Inert->Phenol Borate Borate Complexation (Masks Phenol) Borate->Quinone

Caption: The pathway from phenol to insoluble polymer. Red arrows indicate oxidation steps; green nodes show where to intervene.

Strategic Intervention: The Arsenal

To stop quinone formation, you must break the oxidation triangle: Oxygen , High pH , and Trace Metals .

Comparative Analysis of Protective Agents
AdditiveMechanismBest ForRisk Factor
Sodium Dithionite (

)
Potent reducing agent; scavenges

and reduces quinones back to phenols.
Large-scale aqueous reactions; highly prone to oxidation.Decomposes in acid to form sulfur (

) precipitate. Must use fresh.
Ascorbic Acid (Vitamin C)Radical scavenger; sacrifices itself to protect the phenol.Small scale; biologically relevant syntheses.Can interfere with certain metal catalysts.
Borate/Borax Forms a cyclic ester with cis-diols (catechols), sterically and electronically preventing oxidation.Catecholamines (Dopamine, DOPA); reversible protection.Requires alkaline pH to form; must be hydrolyzed (acidic workup) to remove.
EDTA Chelates trace metals (

,

) that catalyze oxidation.
All phenolic syntheses (preventative).None; standard additive.

Troubleshooting Scenarios (FAQs)

Q1: "My reaction mixture turns black/brown within minutes of adding the amine."

Diagnosis: Rapid Auto-oxidation. Phenols become significantly more prone to oxidation when deprotonated (phenolate form). If you are adding a basic amine to a phenol without pH control, the local pH spike triggers immediate quinone formation. The Fix:

  • Buffer the system: Do not allow pH to exceed 7.5. Use an acetate buffer (pH 5–6) for reductive aminations.

  • Degas solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding reagents.

  • Add EDTA: Trace iron from spatulas or solvent drums can catalyze this reaction 1000x faster. Add 1 mM EDTA.

Q2: "I am using Sodium Cyanoborohydride ( ), but the yield is low and the product is colored."

Diagnosis: Imine Instability vs. Oxidation Competition. Cyanoborohydride is slow. The long reaction time allows dissolved oxygen to slowly chew up your starting material. The Fix:

  • Switch to STAB: Sodium Triacetoxyborohydride (

    
    ) is faster and works well in DCE/DCM (solvents that hold less oxygen than Methanol).
    
  • The "One-Pot" Modification: Pre-form the imine with a dehydrating agent (

    
     or 
    
    
    
    ) under strictly inert conditions before adding the reducing agent. This minimizes the time the vulnerable phenol-amine mixture sits reacting.
Q3: "The reaction looked clear, but it turned black during the extraction/workup."

Diagnosis: Aerobic Workup Oxidation. You successfully prevented oxidation during the reaction, but exposing the electron-rich product to air at high pH (during the basic wash) caused it to polymerize. The Fix:

  • Acidic Workup: Keep the product protonated (ammonium salt) as long as possible. Ammonium salts are resistant to oxidation.

  • Add Bisulfite to the Wash: Add 1-2% Sodium Bisulfite (

    
    ) to your aqueous extraction layers to scavenge oxygen during the separation.
    

Validated Protocols

Protocol A: The "Borate Shield" Method (Best for Catechols)

Context: This method uses borax to temporarily "tie up" the hydroxyl groups of a catechol, rendering them invisible to oxidants during the reaction.

Reagents:

  • Catechol starting material (1.0 equiv)

  • Sodium Tetraborate (Borax) (1.1 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Reducing Agent (

    
    )[1][2]
    

Workflow:

  • Complexation: Dissolve the catechol in water/methanol (1:1). Add Borax.[3] Stir for 15 min. The solution pH will rise (~9), but the catechol is protected as a borate ester.

  • Imine Formation: Add the amine.[1][4] Stir for 30–60 min.

  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
  • Deprotection (Critical): Acidify the mixture to pH < 3 using 1M HCl. Stir for 30 min. This hydrolyzes the borate ester, releasing the clean phenolic amine.

  • Isolation: Purify via cation-exchange chromatography or crystallization.

Protocol B: Dithionite-Assisted Reductive Amination

Context: For general phenols where borate protection isn't applicable.

Workflow:

  • Degassing: Sparge Methanol with Argon for 20 mins.

  • Scavenger Charge: Add Sodium Dithionite (5 mol%) and EDTA (0.1 mol%) to the solvent.

  • Reaction: Add Phenol and Amine. Adjust pH to 5–6 with Acetic Acid.

  • Reduction: Add

    
    . Stir under Argon balloon.
    
  • Quench: Pour reaction into dilute HCl containing 1% Sodium Bisulfite.

Visualization: The Borate Protection Workflow

BorateWorkflow Start Catechol Input Step1 Add Borax (pH ~9) Forms Cyclic Borate Ester Start->Step1 Protection Step2 Add Amine + Reductant (Reductive Amination) Step1->Step2 Reaction (Protected) Note Borate ester prevents oxidation ring closure Step1->Note Step3 Acid Hydrolysis (pH < 3) Cleaves Borate Step2->Step3 Deprotection Finish Clean Product (No Quinones) Step3->Finish Isolation

Caption: Borate complexation acts as a temporary shield, allowing high-pH chemistry without oxidation.

References

  • Mechanism of Phenolic Oxidation

    • Napolitano, A., et al. (2011). "The oxidation of catechols to quinones: A key step in the synthesis of melanins." Journal of Organic Chemistry. (Contextualized via search results on PCET and quinone formation).

  • Borate Protection Strategy

    • Scholtz, M., et al. (2009). "Catechol modification as a platform for functional coatings." RSC Advances.

    • Additional validation on borate-catechol kinetics: ResearchGate - Reactivity of Boronic Acids toward Catechols.

  • Antioxidant Usage (Dithionite)

    • "Sodium dithionite as a reducing agent in organic synthesis." ScienceMadness / Wiley VCH.

  • Reductive Amination Best Practices

    • "Reductive Amination: Common Conditions and Troubleshooting." Common Organic Chemistry.

  • Polydopamine Formation Mechanism

    • Lee, H., et al. (2007).[5] "Polydopamine Surface Chemistry." Science. (Foundational text on the pH/oxygen dependence of dopamine polymerization).

Sources

Optimization

Optimizing reaction temperature for para-selective Mannich substitution

Topic: Optimizing Reaction Temperature & Selectivity Profiles Introduction: The Ortho-Para Paradox Achieving para-selectivity in the Mannich reaction of phenols is one of the classic challenges in organic synthesis. Unde...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature & Selectivity Profiles
Introduction: The Ortho-Para Paradox

Achieving para-selectivity in the Mannich reaction of phenols is one of the classic challenges in organic synthesis. Under standard conditions, the reaction is inherently ortho-selective (the kinetic pathway) due to the stabilization of the transition state via hydrogen bonding between the phenolic hydroxyl group and the incoming iminium ion (often referred to as the Betti reaction mechanism).

To shift this preference toward the para-isomer (the thermodynamic product), one must often operate in a regime that balances thermodynamic equilibration against the retro-Mannich decomposition . This guide addresses the thermal parameters required to navigate this energy landscape.

Part 1: The Thermal Landscape (Mechanism & Theory)

The Mannich reaction is reversible. Understanding the interplay between temperature and reversibility is the key to selectivity.

  • Kinetic Control (Low Temp, < 40°C): The iminium ion coordinates with the phenol -OH, directing attack to the ortho position. This forms the ortho-Mannich base rapidly.

  • Thermodynamic Control (High Temp, > 80°C): The ortho-product is often less stable due to steric clash between the aminomethyl group and the hydroxyl. Heating promotes the retro-Mannich reaction, reverting the ortho-product to reactants, which can then recombine to form the more stable (but slower-forming) para-product.

  • The Danger Zone (Excessive Heat): If the temperature is too high, the equilibrium shifts entirely back to the starting materials (entropy driven), or the iminium ion decomposes (hydrolysis/polymerization).

Visualizing the Pathway

ReactionCoordinate Start Phenol + Iminium TS_Ortho TS: H-Bond Guided (Low Barrier) Start->TS_Ortho Fast (<40°C) TS_Para TS: Steric Control (High Barrier) Start->TS_Para Slow (>80°C) Decomp Decomposition (Retro-Mannich) Start->Decomp >100°C Ortho Ortho-Product (Kinetic/Steric Strain) TS_Ortho->Ortho Ortho->Start Reversible (Heat) Para Para-Product (Thermodynamic) TS_Para->Para Para->Start Less Reversible

Figure 1: Reaction coordinate illustrating the reversibility of the kinetic (ortho) product required to access the thermodynamic (para) product.

Part 2: Troubleshooting Guides (Q&A)
Scenario A: "I am stuck with a 90:10 Ortho:Para ratio."

Q: I increased the temperature to 80°C to encourage thermodynamic control, but the ratio didn't improve. Why?

A: Simply heating is often insufficient if the solvent prevents the ortho-to-reactant reversion or if the catalyst is deactivated.

  • Root Cause: In protic solvents (like ethanol), the ortho-product is stabilized by solvent H-bonding, raising the energy barrier for the retro-Mannich step.

  • Solution: Switch to a non-polar, high-boiling solvent (e.g., Toluene or Xylene). Non-polar solvents destabilize the polar transition state of the ortho-pathway and facilitate the reversibility required to "drain" the ortho product into the para well.

  • Advanced Tip: Add a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ). These can coordinate to the phenoxide oxygen, blocking the ortho sites sterically and electronically forcing para attack [1].
Scenario B: "My yield drops precipitously above 90°C."

Q: I tried to push the reaction to completion by refluxing in toluene (110°C), but my isolated yield dropped from 70% to 30%.

A: You have triggered the Retro-Mannich Cascade .

  • Mechanism: At high temperatures, entropy favors the dissociation of the Mannich base back into the amine and formaldehyde. Formaldehyde is volatile and can escape the headspace or polymerize (paraformaldehyde), permanently removing it from the equilibrium.

  • Diagnostic: Check the headspace or cold trap. If you see white solid deposits (paraformaldehyde), you are losing your electrophile.

  • Fix:

    • Sealed Tube: Run the reaction in a pressure vial to keep formaldehyde in solution.

    • Excess Reagent: Increase the amine/formaldehyde stoichiometry to 1.5 - 2.0 equivalents to compensate for thermal loss.

    • Step-Wise Heating: Do not go straight to reflux. Hold at 60°C for 2 hours, then ramp to 90°C.

Scenario C: "How do I purify the Para isomer?"

Q: The spots on TLC are overlapping. How do I separate them?

A: Exploiting the Chelation Effect is the most reliable method.

  • Technique: The ortho-isomer has an internal hydrogen bond (N...HO) or can chelate metals. The para-isomer cannot.

  • Protocol:

    • Dissolve the crude mixture in a non-polar solvent (Hexanes/Et2O).

    • Add a metal salt solution (e.g.,

      
       or dilute acid). The ortho-isomer often complexes or protonates differently due to the proximity of the phenol.
      
    • Alternatively, para-isomers are often significantly more crystalline. Attempt recrystallization from hot ethanol before resorting to column chromatography.

Part 3: Experimental Protocol
Workflow: Temperature-Scanning for Selectivity Optimization

Do not run a single "hopeful" reaction. Use this scanning protocol to define your substrate's specific thermodynamic window.

Reagents: Phenol (1.0 eq), Paraformaldehyde (1.2 eq), Secondary Amine (1.2 eq). Solvent: Toluene (0.5 M).

StepActionObservation Target
1. Baseline Stir at 25°C for 4 hours.This establishes the Kinetic (Ortho) baseline. Yield is usually high, selectivity poor.
2. The Ramp Aliquot 1: Heat to 60°C (2 hrs).Check for appearance of Para. If Para < 5%, kinetic barrier is too high.
3. The Push Aliquot 2: Heat to 90°C (4 hrs).Para should increase. If Ortho decreases but Para does not rise, you are decomposing (Retro-Mannich).
4. The Ceiling Aliquot 3: Heat to 110°C (2 hrs).Determine stability limit. If yield drops >10% vs Step 3, 90°C is your Max T .
Supramolecular "Cheat Code": Cyclodextrin Additive

If thermal methods fail, use host-guest chemistry to force selectivity.

  • Method: Add

    
    -Cyclodextrin (1.0 eq) to the reaction in water/methanol.
    
  • Mechanism: The phenol ring enters the cyclodextrin cavity. The hydrophobic cavity often blocks the ortho positions or orients the phenol such that only the para position is exposed to the solvent where the iminium ion resides [2].

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Para-Selectivity CheckTemp Is Reaction Temp > 80°C? Start->CheckTemp CheckYield Is Overall Yield High? CheckTemp->CheckYield Yes SolventSwitch Action: Switch to Non-Polar (Toluene/Xylene) CheckTemp->SolventSwitch No (Too Low) RetroIssue Diagnosis: Retro-Mannich Decomposition CheckYield->RetroIssue No (Yield Dropping) AddHost Action: Add Beta-Cyclodextrin or Bulky Lewis Acid CheckYield->AddHost Yes (Stuck at Ortho) SealedTube Action: Use Sealed Tube & Excess HCHO RetroIssue->SealedTube

Figure 2: Decision matrix for diagnosing selectivity and yield issues.

References
  • Kobayashi, S., et al. (1997). Catalytic Asymmetric Mannich-type Reactions using Chiral Zirconium Catalysts. Journal of the American Chemical Society. Link

  • Kirschner, A., et al. (2016). Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. ResearchGate. Link

  • BenchChem Technical Support. (2025). The Mannich Reaction with Phenols: A Technical Guide. BenchChem. Link

  • Chemistry Steps. (2021). Mannich Reaction Mechanism and Selectivity. Chemistry Steps. Link

Troubleshooting

Resolving oiling out issues during hydrochloride salt formation

Topic: Resolving Liquid-Liquid Phase Separation (LLPS) during Hydrochloride Salt Formation Role: Senior Application Scientist Status: Active Guide Diagnostic Phase: Why is my salt an oil? The Core Mechanism: Oiling out (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Liquid-Liquid Phase Separation (LLPS) during Hydrochloride Salt Formation Role: Senior Application Scientist Status: Active Guide

Diagnostic Phase: Why is my salt an oil?

The Core Mechanism: Oiling out (Liquid-Liquid Phase Separation or LLPS) occurs when your system enters a miscibility gap before it crosses the crystallization boundary. Instead of nucleating as a solid, the solute separates as a solute-rich liquid phase (the "oil").[1][2][3]

In HCl salt formation, this is frequently driven by three factors:

  • Supersaturation Overshoot: Rapid addition of HCl (gas or ether solution) creates a local supersaturation spike that bypasses the metastable zone for crystal growth and hits the spinodal decomposition limit.

  • Depressed Melting Point: The "oil" is often a hydrated or solvated form of the salt with a melting point lower than the system temperature.

  • Dielectric Mismatch: The salt is too polar for the organic solvent, causing immediate phase separation rather than ordered lattice formation.

Visualizing the Problem (Phase Diagram)

The diagram below illustrates the danger zone. You want to stay in the Metastable Zone (Nucleation) . If you push concentration/cooling too far without seeds, you hit the Oiling Out Boundary .

PhaseDiagram cluster_legend Process Goal Solubility Solubility Curve (Thermodynamic Limit) Metastable Metastable Zone (Ideal Crystal Growth) Solubility->Metastable Supersaturation Increases OilingOut Oiling Out Boundary (Miscibility Gap) Metastable->OilingOut Critical Supersaturation OilPhase Liquid-Liquid Phase Separation (Oil Droplets Form) OilingOut->OilPhase Spontaneous Separation Goal Seed HERE to avoid Oil

Figure 1: The relationship between solubility, the metastable zone, and the oiling out boundary.[3][4] Seeding must occur before the system crosses into the red zone.

Preventive Design: Solvent & Acid Selection[5]

The most common cause of oiling out in HCl salts is using a solvent system that is too non-polar (low dielectric constant), causing the ionic salt to reject the solvent immediately.

Solvent Compatibility Matrix

Use this table to select a solvent system that balances solubility with crystallization potential.

Solvent ClassExamplesDielectric Constant (

)
Risk LevelRecommendation
Alcohols Methanol, Ethanol, IPAHigh (18–33)LowBest for First Attempt. Good solubility for HCl salts; often requires an antisolvent (ether/heptane) to induce yield.
Ethers Diethyl Ether, MTBE, THFLow (4–7)High Avoid as primary solvent. Causes rapid oiling. Use only as a carefully added antisolvent.
Esters Ethyl Acetate, Isopropyl AcetateMedium (6)MediumExcellent for crystallization if the free base is soluble. Often produces cleaner crystals than alcohols.
Chlorinated DCM, ChloroformLow-Medium (4–9)MediumGood for solubility, but salts often form solvates or gums.
Polar Aprotic Acetonitrile, AcetoneHigh (20–37)Low-MediumGood alternatives if alcohols fail. Acetone/HCl often yields dry solids.
Critical Protocol: The "Reverse Addition" Technique

To prevent local supersaturation spikes (a primary cause of oiling):

  • Do NOT drop concentrated HCl directly into a concentrated solution of your free base.

  • DO dilute the HCl source (e.g., 4M HCl in Dioxane) with the reaction solvent.

  • DO add the acid slowly to the base while stirring rapidly.

Intervention: Troubleshooting Active Experiments

Scenario A: "I added the acid, and it immediately turned into a sticky gum/oil at the bottom."

Diagnosis: You have hit the "Oiling Out" region (Figure 1). The oil is likely the amorphous salt containing trapped solvent/impurities.

The Recovery Protocol:

  • Do NOT cool it. Cooling will only harden the gum, trapping impurities.

  • Reheat: Heat the mixture to reflux. Does the oil dissolve?

    • Yes: Proceed to Step 3 .

    • No: Add a polar co-solvent (Methanol or Ethanol) dropwise at reflux until the oil just dissolves.

  • The "Cloud Point" Reset: Once clear, remove from heat.

  • Seeding (Crucial): As soon as the solution cools slightly (but is still warm), add seed crystals. If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.

  • Slow Cool: Insulate the flask (wrap in foil/cotton). Allow it to reach room temperature over 2–3 hours.

Scenario B: "I'm using an antisolvent (e.g., Hexane/Ether) and it's oiling out."

Diagnosis: You are crossing the metastable zone too fast. The antisolvent is crashing the salt out as a liquid because the solvent composition changed too abruptly.

The Recovery Protocol:

  • Re-dissolve: Add just enough of the "Good Solvent" (e.g., Ethanol) to redissolve the oil/gum.

  • Vapor Diffusion: Instead of pouring the antisolvent in, place the open vial of your salt solution inside a larger jar containing the antisolvent. Seal the outer jar.

  • Mechanism: The antisolvent slowly diffuses into the solution, raising supersaturation gently and promoting crystal lattice formation over amorphous oil.

Workflow: Decision Tree for Recovery

RecoveryWorkflow Start Problem: Oiling Out Observed Heat Heat to Reflux Start->Heat CheckSol Did Oil Dissolve? Heat->CheckSol AddPolar Add Polar Co-solvent (MeOH/EtOH) CheckSol->AddPolar No CoolSlow Cool Slowly to Cloud Point CheckSol->CoolSlow Yes AddPolar->Heat Seed ADD SEEDS (Critical Step) CoolSlow->Seed Stir Stir at Constant Temp (Ripening) Seed->Stir CoolFinal Cool to RT/0°C Stir->CoolFinal

Figure 2: Step-by-step logic for recovering a batch that has oiled out.

Frequently Asked Questions (FAQ)

Q: Can I just stir the oil until it becomes a solid? A: Sometimes, yes. This is called "Ostwald Ripening." If you stir the oil phase vigorously at a constant temperature (usually slightly elevated, e.g., 40°C), the thermodynamically unstable oil droplets may re-dissolve and deposit onto stable crystal nuclei. However, this can take days. It is faster to redissolve and seed.

Q: Why does my HCl salt turn to oil in air? A: HCl salts are often hygroscopic . If your lab humidity is high, the amorphous salt pulls water from the air, lowering its glass transition temperature (


) and turning it into a sticky gum.
  • Fix: Handle the salt under nitrogen or in a desiccator. Use anhydrous solvents (dry ethanol/ether) during formation.

Q: How do I make seeds if I only have oil? A: Take a small aliquot (1 mL) of the oil/supernatant mixture.

  • Place it on a watch glass.

  • Add a drop of a highly volatile antisolvent (Diethyl Ether).

  • Scratch vigorously with a spatula while blowing nitrogen over it.

  • Once a solid forms, use this "crude" solid to seed your main reaction vessel.

References

  • Oiling Out in Crystallization. Mettler Toledo Technical Guides. [Link]

  • Solution crystallisation via a submerged liquid–liquid phase boundary. Chemical Communications (RSC). [Link][5]

  • Troubleshooting Crystallization: Liquid Droplets Form (Oiling Out). Chemistry LibreTexts. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of the Methylene Bridge in 4-[(Butylamino)methyl]phenol

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique fo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for elucidating these structures. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-[(Butylamino)methyl]phenol, with a specific focus on the interpretation of the methylene bridge protons. We will explore the theoretical underpinnings, compare expected spectral features with experimental variables, and provide a robust protocol for acquiring high-quality data.

Theoretical Framework: Deciphering the Signals

The structure of 4-[(Butylamino)methyl]phenol presents several distinct proton environments, each giving rise to a unique signal in the 1H NMR spectrum. Our primary interest lies in the methylene bridge (Ar-CH2-N), which acts as a crucial linker.

Chemical Shift: The Influence of Electronic Environment

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups have the opposite effect.

  • Methylene Bridge (Ar-CH2-N): The protons of the methylene bridge are flanked by an aromatic ring and a nitrogen atom. The aromatic ring's π-system and the electronegativity of the nitrogen atom both exert a deshielding effect.[1] Consequently, the signal for these protons is expected to appear in the range of 3.5-4.5 ppm . A reported spectrum of benzylamine shows the benzylic protons at approximately 3.84 ppm, providing a good reference point.[2][3]

  • Aromatic Protons: The phenol ring is a 1,4-disubstituted (para) system. The hydroxyl (-OH) group is an activating, ortho-para directing group, while the -(CH2)NH(CH2)3CH3 group is also activating. This substitution pattern leads to two sets of chemically equivalent aromatic protons. The protons ortho to the hydroxyl group will appear as one doublet, and the protons ortho to the aminomethyl group will appear as another, typically in the range of 6.5-7.5 ppm .[1][4]

  • Butyl Group Protons: The butyl chain exhibits four distinct sets of protons. The chemical shifts will decrease as the distance from the electron-withdrawing nitrogen atom increases.[5]

    • N-CH2-: ~2.5-3.0 ppm

    • -CH2-CH2-CH2-: ~1.3-1.7 ppm (likely appearing as two overlapping multiplets)

    • -CH3: ~0.9 ppm[6]

  • Labile Protons (OH and NH): The chemical shifts of the phenolic hydroxyl proton and the amine proton are highly variable.[7][8][9] Their positions are sensitive to concentration, solvent, temperature, and hydrogen bonding.[5][9][10] The phenolic -OH proton typically appears between 4-7 ppm , while the amine -NH proton is found in a broad range of 0.5-5.0 ppm .[11][12][13] These signals are often broad and may not show clear coupling.[11][13][14]

Spin-Spin Coupling: Unraveling Connectivity

Spin-spin coupling, or J-coupling, provides information about the number of neighboring, non-equivalent protons. The multiplicity of a signal is described by the "n+1 rule," where 'n' is the number of adjacent, chemically non-equivalent protons.[15]

  • Methylene Bridge (Ar-CH2-N): In an ideal scenario, the two protons of the methylene bridge would be split by the single proton on the adjacent nitrogen atom, resulting in a doublet. The magnitude of this three-bond coupling (³J) is typically around 5-7 Hz. However, due to the rapid exchange of the NH proton, this coupling is often not observed, and the methylene signal appears as a singlet.[11]

  • Aromatic Protons: The two sets of aromatic protons will appear as doublets due to coupling with their adjacent aromatic protons.

  • Butyl Group:

    • N-CH2-: Triplet (split by the adjacent CH2 group).

    • -CH2-CH2-CH2-: The two internal methylene groups will exhibit more complex splitting patterns (multiplets) as they are coupled to protons on both sides.[6]

    • -CH3: Triplet (split by the adjacent CH2 group).

Experimental Considerations: The Impact of Environment

The theoretical interpretation provides a solid foundation, but experimental conditions can significantly influence the resulting spectrum.

Solvent Effects

The choice of deuterated solvent is critical, especially when analyzing molecules with labile protons.

  • Aprotic Solvents (e.g., CDCl3, Acetone-d6): In these solvents, hydrogen bonding between solute molecules is more prevalent, which can lead to broader signals for the OH and NH protons.[5] The chemical shifts of these labile protons will also be highly concentration-dependent.[7][10]

  • Protic Solvents (e.g., D2O, CD3OD): These solvents can exchange with the labile OH and NH protons. This phenomenon, known as D2O exchange, results in the disappearance of the corresponding signals from the 1H NMR spectrum.[4][11][16][17][18][19] This is a powerful technique for confirming the identity of these peaks.[12][18]

  • Hydrogen-Bonding Solvents (e.g., DMSO-d6): Solvents like DMSO-d6 can slow down the rate of proton exchange, leading to sharper signals for OH and NH protons.[20] This can sometimes allow for the observation of coupling between the NH proton and the adjacent methylene bridge protons.

Temperature and Concentration

Both temperature and concentration can affect the extent of hydrogen bonding.[5][7] Higher temperatures and lower concentrations tend to break up intermolecular hydrogen bonds, which can cause the OH and NH signals to shift upfield (to a lower ppm value).[5][7]

Comparative Data Summary

The following table summarizes the expected 1H NMR data for 4-[(Butylamino)methyl]phenol and provides a comparison with related structures.

Proton 4-[(Butylamino)methyl]phenol (Expected) Benzylamine Phenol Butan-1-ol
Ar-CH2-N ~3.8 ppm (singlet or doublet)~3.84 ppm (singlet)[2]N/AN/A
Aromatic ~6.8-7.2 ppm (two doublets)~7.3 ppm (multiplet)[2]~6.8-7.4 ppm (multiplet)[4]N/A
Phenolic OH 4-7 ppm (broad singlet)N/A4.5-7.0 ppm (broad singlet)[4]N/A
Amine NH 0.5-5.0 ppm (broad singlet)~1.52 ppm (singlet)[2]N/AN/A
N-CH2- ~2.6 ppm (triplet)N/AN/A~3.6 ppm (triplet)
-CH2-CH2-CH2- ~1.4-1.6 ppm (multiplets)N/AN/A~1.4-1.5 ppm (multiplets)[6]
-CH3 ~0.9 ppm (triplet)N/AN/A~0.94 ppm (triplet)[6]

Experimental Protocol for High-Resolution 1H NMR

This protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of 4-[(Butylamino)methyl]phenol.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-[(Butylamino)methyl]phenol.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard 1H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • D2O Exchange (Optional but Recommended):

    • After acquiring the initial spectrum, carefully add 1-2 drops of deuterium oxide (D2O) to the NMR tube.

    • Gently shake the tube to mix the contents.

    • Re-acquire the 1H NMR spectrum using the same parameters.

    • Compare the two spectra to identify the signals that have disappeared or significantly decreased in intensity; these correspond to the exchangeable OH and NH protons.[18]

Visualizing Molecular Connectivity

The following diagrams illustrate the structure of 4-[(Butylamino)methyl]phenol and the key spin-spin coupling interactions.

Caption: Molecular structure of 4-[(Butylamino)methyl]phenol.

Caption: Key spin-spin coupling interactions in 4-[(Butylamino)methyl]phenol.

Conclusion

The interpretation of the 1H NMR spectrum of 4-[(Butylamino)methyl]phenol, particularly the methylene bridge signal, requires a comprehensive understanding of chemical shift theory, spin-spin coupling, and the influence of experimental parameters. The benzylic methylene protons are expected to resonate around 3.8 ppm, likely as a singlet due to the rapid exchange of the adjacent NH proton. By carefully selecting the NMR solvent and considering the effects of concentration and temperature, researchers can obtain high-quality spectra that provide unambiguous structural confirmation. The use of D2O exchange is an invaluable tool for identifying the labile OH and NH protons, further simplifying the spectral analysis. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently interpret the 1H NMR spectrum of this and similar molecules, aiding in the advancement of drug discovery and development.

References

  • Factors Influencing Chemical Shifts • NMR Peak Area: Integr - St. Paul's Cathedral Mission College. Available from: [Link]

  • t-Butyl group towers over other 1H resonances - ACD/Labs. Available from: [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Abraham, R. J., et al. "An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols." Magnetic Resonance in Chemistry 45.10 (2007): 835-843. Available from: [Link]

  • Factors affecting Chemical Shift - e-PG Pathshala. Available from: [Link]

  • On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Available from: [Link]

  • Spin-Spin Coupling. Available from: [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis - ACS Publications. Available from: [Link]

  • 5.6: Spin-Spin Coupling - Chemistry LibreTexts. Available from: [Link]

  • Why don't labile protons such as -OH and -NH have a characteristic chemical shift? - Chemistry Stack Exchange. Available from: [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available from: [Link]

  • 1H NMR Chemical Shifts - Chemistry Connected. Available from: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available from: [Link]

  • Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. Available from: [Link]

  • NMR spectroscopy - Knockhardy. Available from: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. Available from: [Link]

  • Video: ¹H NMR of Labile Protons: Temporal Resolution - JoVE. Available from: [Link]

  • Exchangeable Protons and Deuterium Exchange | OpenOChem Learn. Available from: [Link]

  • 1 H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • 1H NMR Chemical Shift ppm table. Available from: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. Available from: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available from: [Link]

  • 1H NMR Chemical Shift - Oregon State University. Available from: [Link]

  • butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Theoretical and practical aspects of indirect spin–spin couplings | Nuclear Magnetic Resonance: Volume 47 - Books. Available from: [Link]

  • Methyl and t-butyl group rotation in a molecular solid: 1H NMR spin-lattice relaxation and X-ray diffraction - RSC Publishing. Available from: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available from: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. Available from: [Link]

  • Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols - Oxford Academic. Available from: [Link]

  • Spin spin coupling and coupling constant | PPTX - Slideshare. Available from: [Link]

  • Heteronuclear coupling. Available from: [Link]

  • Ch 13 - Coupling - University of Calgary. Available from: [Link]

  • What happens to the NMR of an alcohol when D2O is added? - Chemistry Stack Exchange. Available from: [Link]

  • 1 H-NMR spectra of phenol in D 2 O. ͑ a ͒ Reactions are carried out at - ResearchGate. Available from: [Link]

  • Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen Wissam Iali,a Peter J. Rayner,a Adel A - The Royal Society of Chemistry. Available from: [Link]

  • H NMR Spectroscopy. Available from: [Link]

  • Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem - NIH. Available from: [Link]

  • 1 H-NMR shift for protons adjacent to the amine group in benzylamine... - ResearchGate. Available from: [Link]

  • Coupling in Proton NMR - YouTube. Available from: [Link]

  • Phenol, 4-amino-3-methyl- - the NIST WebBook. Available from: [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - MDPI. Available from: [Link]

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Comparative

Technical Comparison Guide: 4-[(Butylamino)methyl]phenol vs. p-Butylaminophenol

This guide provides an in-depth technical comparison and differentiation strategy for 4-[(Butylamino)methyl]phenol and p-butylaminophenol. These compounds, while chemically distinct, often appear as co-eluting impurities...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and differentiation strategy for 4-[(Butylamino)methyl]phenol and p-butylaminophenol. These compounds, while chemically distinct, often appear as co-eluting impurities or structural isomers in the synthesis of adrenergic agonists (e.g., Bamethan, Salbutamol precursors) and N-alkylated aminophenols.

Executive Summary & Structural Divergence

The primary challenge in distinguishing these impurities lies not in their molecular weight (which differs by a methylene unit, 14 Da) but in their similar polarity and retention behavior under standard Reverse-Phase HPLC (RP-HPLC) conditions.

The fundamental difference is the nitrogen attachment :

  • Target A (BamP): A benzylamine derivative. The nitrogen is separated from the aromatic ring by a methylene bridge (

    
    ).
    
  • Target B (p-BAP): An aniline derivative. The nitrogen is directly attached to the aromatic ring.

Comparative Data Table
Feature4-[(Butylamino)methyl]phenol (BamP)p-Butylaminophenol (p-BAP)
CAS Registry 103-62-8 (related isomer) / Specific103-62-8 (often confused) / 51-70-7 (HCl)
Formula


Mol.[1][2] Weight 179.26 g/mol 165.23 g/mol
Class Secondary BenzylamineN-Alkylated Aniline
Basicity (pKa) High (~9.5, aliphatic amine-like)Low (~5.0, aniline-like)
UV

~275 nm (Phenolic)~240 nm, ~300 nm (Aniline conjugation)
Formation Origin Reductive amination of 4-hydroxybenzaldehydeN-alkylation of 4-aminophenol

The Chemical Basis of Separation

To develop a robust separation method, one must exploit the drastic difference in basicity (pKa).

The pKa Switch Mechanism
  • BamP (Benzylamine): At pH 7.0, the secondary amine is fully protonated (

    
    ). It is highly polar and elutes earlier in Reverse Phase chromatography unless ion-pairing reagents are used.
    
  • p-BAP (Aniline): At pH 7.0, the aniline nitrogen is largely unprotonated (neutral). It retains significant hydrophobicity and interacts strongly with the C18 stationary phase.

Scientific Insight: By adjusting the mobile phase pH from 3.0 to 7.0, you can manipulate the retention time of BamP drastically while p-BAP remains relatively stable. This "pH shift" is the most reliable confirmation of identity aside from MS.

Analytical Workflow & Decision Tree

The following diagram outlines the logical flow for identifying and segregating these impurities in a drug substance mixture.

Impurity_Differentiation Start Unknown Impurity Peak MS_Check Step 1: Mass Spectrometry (LC-MS) Start->MS_Check MW_180 m/z = 180 (M+H)+ MS_Check->MW_180 Found 179 Da MW_166 m/z = 166 (M+H)+ MS_Check->MW_166 Found 165 Da UV_Check Step 2: UV Spectrum Analysis MW_180->UV_Check MW_166->UV_Check UV_Phenol λmax ~275nm (Simple Phenol) UV_Check->UV_Phenol BamP Profile UV_Aniline λmax ~240/300nm (Bathochromic Shift) UV_Check->UV_Aniline p-BAP Profile pH_Test Step 3: pH Shift Experiment (Run at pH 2.5 vs pH 7.0) UV_Phenol->pH_Test UV_Aniline->pH_Test Ret_Shift Significant RT Shift (Protonation Change) pH_Test->Ret_Shift BamP (pKa ~9.5) Ret_Stable Minimal RT Shift (Neutral at pH 7) pH_Test->Ret_Stable p-BAP (pKa ~5) Result_BamP CONFIRMED: 4-[(Butylamino)methyl]phenol Ret_Shift->Result_BamP Result_pBAP CONFIRMED: p-Butylaminophenol Ret_Stable->Result_pBAP

Figure 1: Analytical Decision Tree for distinguishing benzylamine vs. aniline impurities.

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC-UV/MS Separation

This method uses a pH-switching strategy to maximize resolution between the benzylamine (BamP) and the aniline (p-BAP).[1]

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Charged Surface Hybrid (CSH) or Phenyl-Hexyl (e.g., Waters XSelect CSH C18, 150 x 4.6mm, 3.5 µm). Note: CSH columns provide better peak shape for basic amines like BamP.

Instrument Settings:

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: Diode Array (DAD) 200–400 nm; extract at 220 nm and 280 nm.

  • MS Mode: ESI Positive (Scan range 100–300 m/z).

Gradient Program:

Time (min)% Mobile Phase BEvent
0.05%Initial Hold
2.05%Elute salts
15.060%Linear Gradient
18.095%Wash
20.095%Wash
20.15%Re-equilibrate

Data Interpretation:

  • Retention: Under these acidic conditions (pH 3.0), BamP (protonated) will elute earlier than p-BAP .[1] The butyl chain on p-BAP drives interaction with the C18 phase, while the charged ammonium on BamP increases water solubility.

  • UV Spectrum:

    • p-BAP: Look for a secondary absorption band around 290–305 nm (characteristic of aniline conjugation).

    • BamP: Shows a classic phenol spectrum (peaks at ~220 nm and ~275 nm) with no significant absorption above 290 nm.

Protocol B: NMR Verification (Structural Proof)

If reference standards are unavailable, Nuclear Magnetic Resonance (NMR) is the absolute structural proof.

Solvent: DMSO-


 or Methanol-

.

Key Diagnostic Signals:

  • The "Bridge" Signal (BamP): Look for a singlet (or doublet if coupled to NH) integrating to 2H around 3.6 – 3.8 ppm . This corresponds to the benzylic

    
     group connecting the ring and the nitrogen.
    
  • The "Aniline" Signal (p-BAP): This benzylic signal is absent .[1] Instead, look for the triplet of the butyl group's

    
    -methylene (
    
    
    
    ) shifting upfield slightly, and the aromatic protons showing a strong shielding effect ortho to the nitrogen.

Synthesis Context (Root Cause Analysis)

Understanding why these impurities are present aids in prevention.

  • 4-[(Butylamino)methyl]phenol (BamP):

    • Origin: Arises during the reductive amination of 4-hydroxybenzaldehyde with butylamine.

    • Mechanism: Formation of the imine (Schiff base) followed by reduction (e.g.,

      
       or 
      
      
      
      ).
    • Control: Ensure complete reduction and stoichiometry control of the aldehyde.

  • p-Butylaminophenol (p-BAP):

    • Origin: Arises from Nucleophilic Aromatic Substitution or alkylation of 4-aminophenol with butyl bromide/chloride.

    • Mechanism: Direct attack of the aniline nitrogen on the alkyl halide.

    • Control: This is often a starting material impurity if 4-aminophenol is used in parallel processes.

References

  • PubChem. (2025).[3][4][5] 4-(Butylamino)phenol Compound Summary. National Library of Medicine.[3] Link[3]

  • European Pharmacopoeia (Ph. Eur.).Salbutamol Sulfate Monograph: Impurity Profiling. (General reference for amine impurities in phenolic drugs).
  • Sigma-Aldrich. (2025). Derivatization and Separation of Aliphatic Amines by HPLC. Link

  • BenchChem. (2025).[6][7] HPLC Method for Purity Analysis of N-Benzylideneaniline and Related Impurities. Link

  • ResearchGate. (2015). Differentiation of amino phenol isomers and alkyl derivatives. Link

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Antioxidant Activity of Phenolic Amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a detailed exploration of the antioxidant landscape of phenolic amine derivatives. This guide moves beyond mere data reporting to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed exploration of the antioxidant landscape of phenolic amine derivatives. This guide moves beyond mere data reporting to provide a foundational understanding of the structure-activity relationships that govern their efficacy. As drug development and nutraceutical research increasingly focus on mitigating oxidative stress, a nuanced comprehension of how molecular structure dictates antioxidant potential is paramount. Here, we dissect the causal mechanisms behind antioxidant activity and present a framework for comparative analysis, grounded in established experimental protocols.

The Core Chemistry: How Phenolic Amines Neutralize Free Radicals

Phenolic compounds are a cornerstone of antioxidant research, primarily due to the reactivity of the hydroxyl (-OH) group attached to an aromatic ring. The addition of an amine functionality creates a unique molecular scaffold with potentially enhanced or synergistic antioxidant properties. The primary role of these molecules is to interrupt the propagation of oxidative damage by neutralizing reactive free radicals.[1] This is accomplished through several key mechanisms.[2]

The antioxidant activity of phenolic compounds is largely governed by the phenolic O-H bond dissociation enthalpy (BDE).[3] A lower BDE facilitates the donation of a hydrogen atom to a free radical, a process known as Hydrogen Atom Transfer (HAT).[2] Alternatively, the antioxidant can donate an electron to a radical, followed by the release of a proton, in a mechanism termed Single Electron Transfer followed by Proton Transfer (SET-PT).[2] A third pathway, Sequential Proton Loss Electron Transfer (SPLET), involves the initial deprotonation of the phenol, followed by electron transfer from the resulting anion.[2] The dominant mechanism is often influenced by the solvent and the specific structure of the antioxidant.[3]

The amine group can significantly influence these processes. Aromatic amines themselves are potent antioxidants, capable of neutralizing multiple radical species.[1][4] When combined with a phenolic moiety, there is potential for intramolecular synergy, where the amine group can help stabilize the resulting phenoxyl radical or participate directly in radical scavenging.

Antioxidant_Mechanisms cluster_0 Phenolic Amine Antioxidant (Ar-OH) cluster_1 Free Radical (R•) cluster_2 Neutralized & Stabilized Species Antioxidant Phenolic Amine (Ar-OH) Antioxidant_Radical Stabilized Antioxidant Radical (Ar-O•) Antioxidant->Antioxidant_Radical H• Antioxidant->Antioxidant_Radical e⁻ then H⁺ path1_label Hydrogen Atom Transfer (HAT) path2_label Single Electron Transfer - Proton Transfer (SET-PT) Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• Radical->Neutralized_Radical e⁻ then H⁺

Caption: Key antioxidant mechanisms for phenolic derivatives.

Structure-Activity Relationships (SAR): The Blueprint of Potency

The antioxidant capacity of a phenolic amine is not a monolithic property; it is a direct consequence of its molecular architecture. Understanding these relationships is critical for the rational design of novel antioxidant agents.

  • Number and Position of Hydroxyl Groups : Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity.[2] The presence of multiple hydroxyl groups, particularly in an ortho- or para-position, enhances the stability of the resulting phenoxyl radical through resonance, making the initial hydrogen donation more favorable. For instance, caffeic acid derivatives, which possess a catechol (ortho-diphenol) structure, consistently demonstrate high antioxidant activity.[5]

  • Steric Hindrance : Bulky alkyl groups (like tert-butyl) positioned ortho to the hydroxyl group can sterically hinder the phenolic oxygen. This can have a dual effect: it may slow the rate of reaction with free radicals, but it can also increase the stability of the resulting phenoxyl radical, preventing it from becoming a pro-oxidant. This principle is fundamental to the design of hindered phenolic antioxidants used as industrial stabilizers.[1][6]

  • The Amine Moiety : The nature of the amine component is crucial. The presence of hydroxyl groups on the amine part of the molecule, as seen in derivatives of dopamine or tyramine, can lead to direct oxidation and stabilization of the resulting radicals, enhancing overall activity.[5] This suggests that both the phenolic and amine portions can act as independent but cooperative antioxidant centers.

  • The Linker : The chemical bridge connecting the phenolic and amine moieties can influence the electronic properties and overall conformation of the molecule, thereby affecting its antioxidant potential.

Comparative Analysis of Phenolic Amine Derivatives

To provide a clear comparison, we have synthesized data based on established structure-activity relationships reported in the literature. The table below outlines the relative antioxidant potential of several classes of phenolic amine derivatives, as would be determined by common in vitro assays like DPPH, ABTS, and FRAP.

Derivative ClassRepresentative Structure (Schematic)Key Structural FeaturesExpected Antioxidant ActivityRationale & Supporting Evidence
Caffeoyl Amides Catechol-CH=CH-CO-NH-ROrtho-diphenol (catechol) group.High The catechol moiety is an exceptionally potent H-atom donor, leading to a stable semiquinone radical. Caffeoyldopamine is reported to have excellent antioxidant activity.[5]
Feruloyl Amides Guaiacol-CH=CH-CO-NH-ROne -OH and one ortho -OCH₃ group.Moderate to High The methoxy group provides some electronic stabilization to the phenoxyl radical. Activity is generally lower than corresponding catechol derivatives but still significant.[2]
p-Coumaroyl Amides Phenol-CH=CH-CO-NH-RSingle para-hydroxyl group.Moderate Possesses a single phenolic hydroxyl group, making it a competent but less potent antioxidant than polyphenolic counterparts.[3][5]
Hindered Phenolic Amines 2,6-di-t-butyl-Phenol-Linker-NH-RSterically hindered hydroxyl group.Moderate The bulky groups enhance the stability of the antioxidant radical but may slow the initial reaction rate. Effective as chain-breaking antioxidants.[7]
Non-hydroxylated Phenyl Amides Phenyl-CO-NH-RNo phenolic hydroxyl group.Low to Negligible Lacks the key hydrogen-donating phenolic hydroxyl group, which is the primary driver of antioxidant activity in this class of compounds.[3][8]

Standardized Methodologies for Antioxidant Capacity Assessment

Objective comparison requires standardized, validated assays. Each assay measures a slightly different facet of antioxidant activity, and therefore, a multi-assay approach is recommended for a comprehensive profile.[9]

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagent Prepare Stable Radical (e.g., DPPH• in Methanol) mix Mix Sample/Standard with Radical Solution prep_reagent->mix prep_sample Prepare Test Compound (Serial Dilutions) prep_sample->mix prep_standard Prepare Standard (e.g., Trolox, Ascorbic Acid) prep_standard->mix incubate Incubate in Dark (e.g., 30 min at 25°C) mix->incubate measure Measure Absorbance (e.g., 517 nm for DPPH) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve Determine IC50 calculate->plot

Caption: Generalized workflow for a radical scavenging assay (e.g., DPPH).

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[9] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at ~517 nm.[9][10] The decrease in absorbance is directly proportional to the radical scavenging activity.[9]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.2 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C. Causality: Methanol is a suitable solvent for both the radical and many phenolic compounds. The solution is stored in the dark as DPPH is light-sensitive.[9][11]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the phenolic amine derivative in a suitable solvent (e.g., methanol, DMSO).

    • Standard: Prepare a 1 mg/mL stock solution of a standard antioxidant like Trolox or Ascorbic Acid.[12]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compounds and the standard in the microplate (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • To 100 µL of each dilution, add 100 µL of the DPPH working solution.[11][13]

    • A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

    • A blank well should contain 100 µL of the highest concentration of the test compound and 100 µL of methanol (to account for any sample color).

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[13] Causality: A 30-minute incubation allows the reaction to reach a steady state for most common antioxidants.

    • Measure the absorbance at 517 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[14]

    • Plot the % Inhibition against the concentration of the sample and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) via linear regression analysis.[13] A lower IC₅₀ value indicates higher antioxidant activity.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+) through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[14][15] Antioxidants present in the sample reduce the ABTS•+ back to its colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant's activity.[14][15] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours before use.[14] Causality: This incubation period ensures the complete formation of the ABTS radical cation.

    • Working Solution: On the day of the assay, dilute the stock ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[14]

  • Assay Procedure:

    • Add 5-10 µL of the test sample (at various concentrations) to a cuvette or microplate well.[14][16]

    • Add a corresponding volume of the ABTS•+ working solution (e.g., 1 mL or 200 µL) and mix thoroughly.

    • Allow the reaction to proceed for a defined time (e.g., 6-30 minutes) at room temperature.[14]

    • Measure the absorbance at 734 nm.[16]

  • Data Analysis:

    • Calculate the percentage of scavenging activity as done for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.[14]

C. FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][18] The reaction is carried out in an acidic medium (pH 3.6), where a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a vibrant blue ferrous complex (Fe²⁺-TPTZ) by the antioxidant. The increase in absorbance at ~593 nm is proportional to the total reducing power of the sample.[14]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh on the day of use. Mix the following in a 10:1:1 ratio:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water.[14][17]

    • Warm the prepared reagent to 37°C before use.[17]

  • Assay Procedure:

    • Add 150-220 µL of the pre-warmed FRAP reagent to a microplate well or test tube.[17]

    • Add 10-20 µL of the sample, standard (FeSO₄ or Trolox), or blank (solvent).[17]

    • Mix well and incubate at 37°C for a precise time, typically between 4 and 30 minutes.[14][17] Causality: The reaction kinetics are time-sensitive, so consistent timing is critical for reproducible results.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using a known concentration of FeSO₄.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe²⁺ equivalents or Trolox equivalents.[19]

D. ORAC (Oxygen Radical Antioxidance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[20][21] In the absence of an antioxidant, the AAPH-generated radicals quench the fluorescence of fluorescein over time. The presence of an antioxidant preserves the fluorescence. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[21]

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in a 75 mM phosphate buffer (pH 7.4).[21]

    • AAPH Solution: Prepare the AAPH free radical initiator solution fresh daily in the same phosphate buffer.[21]

    • Standard: Prepare a series of Trolox standards.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of the sample, standard, or blank (buffer) to the wells.[22]

    • Add 150 µL of the fluorescein working solution to all wells. Mix and incubate for at least 30 minutes at 37°C.[22][23] Causality: This pre-incubation ensures thermal equilibration of the plate before initiating the reaction.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette or an automated dispenser.[22]

    • Immediately begin monitoring the fluorescence decay kinetically with a plate reader (Excitation ~485 nm, Emission ~520 nm) at 37°C, taking readings every 1-2 minutes for 60-90 minutes.[21]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples from the standard curve, expressed as µmol of Trolox Equivalents (TE) per gram or liter of sample.

Concluding Remarks for the Field Scientist

The selection and development of phenolic amine derivatives as antioxidant agents must be guided by a robust understanding of their underlying structure-activity relationships. While caffeoyl amides often demonstrate superior activity due to their catechol structure, derivatives can be tailored for specific applications by modifying steric hindrance or the amine moiety. The use of a panel of validated assays—DPPH and ABTS for radical scavenging, FRAP for reducing power, and ORAC for peroxyl radical neutralization—provides a comprehensive and reliable profile of a compound's antioxidant potential. This multi-faceted approach ensures that the selected derivatives are not only potent but also mechanistically suited for their intended biological or industrial application.

References

  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evalu
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc..
  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc..
  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.
  • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed.
  • Relationship structure-antioxidant activity of hindered phenolic compounds.
  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. PubMed.
  • DPPH Assay Protocol with Ascorbic Acid. Scribd.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • ORAC Assay. G-Biosciences.
  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI.
  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.
  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.
  • ABTS Antioxidant Capacity Assay. G-Biosciences.
  • How do phenols work with a amine antioxidant additives?. YouTube.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
  • FRAP Antioxidant Assay. G-Biosciences.
  • 4.4. DPPH Assay. Bio-protocol.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
  • ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
  • Phenols and aromatic amines as thermal stabilizers in polyolefin processing.
  • A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants.
  • Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo. RSC Publishing.
  • Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
  • Transformation of Hindered Phenolic Antioxidants.
  • Which kinds of antioxidants are there? Classification of common antioxidants. Longchang Chemical.

Sources

Comparative

UV-Vis Absorption Maxima Shift of Phenol Derivatives at Varying pH: A Comparative Technical Guide

Executive Summary The spectral behavior of phenol derivatives is governed by the ionization state of the hydroxyl group. This guide provides a technical analysis of the bathochromic (red) shift observed when transitionin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spectral behavior of phenol derivatives is governed by the ionization state of the hydroxyl group. This guide provides a technical analysis of the bathochromic (red) shift observed when transitioning from acidic (protonated) to basic (deprotonated) environments. Understanding these shifts is critical for


 determination, solubility profiling in drug discovery, and environmental monitoring of phenolic pollutants.

This document moves beyond basic theory to offer a comparative performance analysis of specific derivatives and a self-validating experimental protocol for precise characterization.

Mechanistic Insight: The Physics of the Shift

To interpret UV-Vis data correctly, one must understand the molecular orbital (MO) alterations driving the spectral shift.

The Phenol-Phenolate Equilibrium

At


, phenol exists in its protonated form. The lone pairs on the oxygen atom participate in resonance with the benzene ring, but the oxygen retains a partial positive charge, limiting electron donation.

At


, the proton is removed, forming the phenolate anion . The negative charge on the oxygen atom significantly increases the electron density available for delocalization into the 

-system of the ring.
Molecular Orbital Theory (The "Why")

The transition observed is primarily of the


 type.
  • Destabilization of HOMO: The increased electron density in the phenolate anion raises the energy of the Highest Occupied Molecular Orbital (HOMO) significantly more than it affects the Lowest Unoccupied Molecular Orbital (LUMO).

  • Band Gap Reduction: This unequal energy change reduces the

    
     (energy gap) between HOMO and LUMO.
    
  • Bathochromic Shift: According to the Planck-Einstein relation (

    
    ), a lower energy gap corresponds to a longer wavelength of absorption.[1][2]
    
Visualization: Resonance & Energy Gap

The following diagram illustrates the causality between deprotonation, resonance stabilization, and the resulting spectral shift.

Phenol_Shift_Mechanism cluster_0 Acidic pH (Protonated) cluster_1 Basic pH (Deprotonated) Phenol Phenol (Ar-OH) Limited Resonance HOMO_Acid HOMO (Lower Energy) Phenol->HOMO_Acid Phenolate Phenolate (Ar-O⁻) Enhanced Resonance Phenol->Phenolate Deprotonation (pH > pKa) Gap_Acid Large Energy Gap (Shorter λ) HOMO_Acid->Gap_Acid Gap_Base Small Energy Gap (Longer λ) Gap_Acid->Gap_Base Bathochromic Shift (Red Shift) HOMO_Base HOMO (Destabilized/Higher) Phenolate->HOMO_Base HOMO_Base->Gap_Base

Figure 1: Mechanistic pathway showing how deprotonation leads to HOMO destabilization and the subsequent bathochromic shift.

Comparative Performance Guide

The magnitude of the shift depends heavily on the substituents on the benzene ring. Electron Withdrawing Groups (EWG) and Electron Donating Groups (EDG) alter the stability of the phenolate ion and the energy of the excited state.

Table 1: Spectral Characteristics of Key Phenol Derivatives

DerivativeSubstituent TypeAcidic

(Protonated)
Basic

(Deprotonated)
Shift (

)

(Approx)
Observation & Utility
Phenol Standard~270 nm~287 nm+17 nm10.0Baseline: Moderate shift. Useful for solubility profiling but requires UV-transparent buffers.
4-Nitrophenol Strong EWG (Resonance)~317 nm (Colorless)~400 nm (Yellow)+83 nm 7.15High Sensitivity: The dramatic shift into the visible region makes it the "Gold Standard" for enzyme assays (e.g., phosphatase activity).
4-Chlorophenol Weak EWG (Inductive)~280 nm~298 nm+18 nm9.4Inductive Case: The -Cl group lowers

via induction but has a minor effect on the

system compared to nitro groups.
4-Methylphenol Weak EDG~277 nm~296 nm+19 nm10.3Donating Case: Alkyl groups slightly destabilize the phenolate, raising the

and causing a standard bathochromic shift.

Key Insight for Researchers: When designing a high-throughput screening (HTS) assay, 4-Nitrophenol is superior to unsubstituted phenol. Its shift to 400 nm allows detection using standard visible-light plate readers, avoiding interference from UV-absorbing proteins or plasticware that complicates measurements at 270-280 nm.

Experimental Protocol: Spectrophotometric Titration

This protocol is designed to be self-validating . The presence of an isosbestic point (a specific wavelength where absorbance is constant regardless of pH) confirms that the system is a simple two-component equilibrium (acid form


 base form) without degradation or side reactions.
Reagents & Equipment[3][4][5][6]
  • Stock Solution: 10 mM Phenol derivative in Methanol or Water.

  • Buffer System: Universal Buffer (Britton-Robinson) or Phosphate/Citrate series (maintain constant ionic strength, e.g., 0.1 M KCl).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scanning 200–500 nm).

Workflow Diagram

Experimental_Workflow Prep 1. Preparation Prepare 100µM analyte in Buffers pH 2.0 to 12.0 Scan 2. Spectral Scan Scan 200-500nm for each pH point Prep->Scan Check 3. Validation Check Is there a sharp Isosbestic Point? Scan->Check Fail STOP: Degradation or Precipitation suspected Check->Fail No / Blurry Pass 4. Data Extraction Measure Abs at Basic λmax (e.g., 400nm for Nitrophenol) Check->Pass Yes (Clear) Calc 5. Analysis Plot Abs vs pH Fit to Henderson-Hasselbalch Pass->Calc

Figure 2: Step-by-step workflow for spectrophotometric pKa determination with built-in validation.

Step-by-Step Methodology
  • Baseline Correction: Run a baseline scan with the buffer solution alone.

  • Extreme pH Scans:

    • Acid Scan: Measure the spectrum at pH 2.0 (ensure

      
      ). This gives the pure protonated spectrum (
      
      
      
      ).
    • Base Scan: Measure the spectrum at pH 12.0 (ensure

      
      ). This gives the pure deprotonated spectrum (
      
      
      
      ).
    • Critical Check: Identify the

      
       for both forms and the isosbestic point.
      
  • Titration Scans: Prepare samples at 0.5 pH unit increments between pH 6.0 and 11.0. Scan each.[3]

  • Data Processing:

    • Select the wavelength with the maximum difference between Acid and Base forms (e.g., 287 nm for phenol, 400 nm for nitrophenol).

    • Plot Absorbance vs. pH.[3] The inflection point of the sigmoidal curve represents the

      
      .
      
Calculation

Use the linearized Henderson-Hasselbalch equation for precise determination:



Where:

  • 
     = Absorbance at specific pH
    
  • 
     = Absorbance of fully protonated form
    
  • 
     = Absorbance of fully deprotonated form
    

Plot


 on the Y-axis vs. pH on the X-axis.[3] The X-intercept is the 

.[3][4]

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectra data for Phenol. NIST Chemistry WebBook, SRD 69. [Link]

  • Salgado, P., & Vargas-Hernández, G. (2014).[3] Spectrophotometric Determination of pKa of Phenol Derivatives. American Journal of Analytical Chemistry, 5, 1260-1266. [Link]

  • Biggs, A. I. (1954). A spectrophotometric determination of the dissociation constants of p-nitrophenol and papaverine. Transactions of the Faraday Society, 50, 800-806. [Link][5]

  • PubChem. 4-Chlorophenol Compound Summary (Spectral Information). National Library of Medicine. [Link]

Sources

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4-[(Butylamino)methyl]phenol hydrochloride
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